molecular formula C7H5BrFNO3 B1374663 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene CAS No. 935288-20-3

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Cat. No.: B1374663
CAS No.: 935288-20-3
M. Wt: 250.02 g/mol
InChI Key: GTIYDLQTZFEZEA-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIYDLQTZFEZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. This highly functionalized aromatic compound serves as a versatile building block for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound (CAS No. 935288-20-3) is a polysubstituted aromatic compound featuring a unique combination of functional groups that impart a diverse range of reactivity.[1] The presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group on the benzene ring makes it a valuable intermediate for the synthesis of complex organic molecules. The interplay of the electronic effects of these substituents governs the molecule's reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions. This guide will delve into the core chemical properties of this reagent, providing insights into its handling, synthesis, and potential applications in the development of novel therapeutics and other advanced materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 935288-20-3[1]
Molecular Formula C7H5BrFNO3[1]
Molecular Weight 250.02 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
Synonyms 2-bromo-5-fluoro-4-nitroanisole[1]
Solubility Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.

Spectroscopic Characterization

1H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets due to coupling with the fluorine atom and each other. The methoxy group will present as a singlet around 3.9-4.0 ppm.

13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to the electronegative bromine, fluorine, oxygen, and nitro groups appearing at lower field.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, C-O, and NO2 functional groups. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1520-1560 cm-1 and 1345-1385 cm-1), C-O stretching for the methoxy group (around 1250 cm-1), and various C-H and C=C stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (79Br and 81Br isotopes). Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and bromine atom.

Synthesis and Purification

Proposed Synthesis Workflow

Synthesis_Workflow Start 4-Fluoro-2-methoxyaniline Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 4-Fluoro-2-methoxy-5-nitroaniline Step1->Intermediate1 Step2 Sandmeyer Reaction (NaNO2, HBr, CuBr) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Fluoro-2-methoxyaniline

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

  • Slowly add a solution of 4-fluoro-2-methoxyaniline in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 4-fluoro-2-methoxy-5-nitroaniline.

Step 2: Sandmeyer Reaction

  • Dissolve the crude 4-fluoro-2-methoxy-5-nitroaniline in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10°C.

  • After the addition is complete, warm the mixture to room temperature and then heat gently to complete the reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5] The purity of the final product should be confirmed by TLC, melting point analysis, and spectroscopic methods.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The bromine atom is a good leaving group in such reactions and also serves as a handle for various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes this compound susceptible to attack by nucleophiles. The fluorine atom, being highly electronegative, further activates the ring for SNAr, although the bromine is typically the leaving group in these reactions.

SNAr_Reaction Reactant This compound Product Substituted Product Reactant->Product + Nu- Nucleophile Nucleophile (Nu-)

Caption: General scheme for Nucleophilic Aromatic Substitution on this compound.

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of this compound in a polar aprotic solvent (e.g., DMF or DMSO), add the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or boronate ester.

Suzuki_Coupling Reactant This compound Product Coupled Product Reactant->Product + R-B(OH)2 BoronicAcid Aryl/Alkenyl Boronic Acid (R-B(OH)2) Catalyst Pd Catalyst, Base Product->Catalyst

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted aromatic compounds like this compound are valuable intermediates in the synthesis of pharmaceutically active compounds. The various functional groups allow for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

While specific examples of the direct use of this compound in drug synthesis are not widely published, its structural motifs are present in various classes of therapeutic agents. The ability to undergo predictable and high-yielding transformations makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a solid foundation for its use in research and development based on established chemical principles and data from analogous structures. As with all chemical reagents, it is essential to handle this compound with appropriate safety precautions.

References

A Comprehensive Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its strategic array of functional groups—a reactive bromine atom, a fluorine atom to modulate physicochemical properties, a methoxy group, and a nitro group that can be readily transformed—provides a rich platform for molecular elaboration. This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing both the theoretical underpinnings and practical protocols essential for its effective use in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its safe and effective use.

PropertyValueSource(s)
CAS Number 935288-20-3
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
Appearance Light-yellow to yellow powder or crystals
Purity Typically ≥95%
Storage Sealed in a dry place at room temperature

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Synthesis of this compound

G cluster_synthesis Proposed Synthesis Pathway Start 4-Bromo-1-fluoro-2-methoxybenzene Nitration Nitration (HNO₃, H₂SO₄) Product This compound

Rationale for the Synthetic Approach:

The synthesis hinges on an electrophilic aromatic substitution, specifically nitration. The directing effects of the substituents on the starting material are key to achieving the desired regiochemistry. The methoxy group is a strong activating group and an ortho, para-director. The fluorine and bromine atoms are deactivating but also ortho, para-directing. The position para to the methoxy group is occupied by the bromine. The positions ortho to the methoxy group are C1 and C3. The C1 position is sterically hindered by the adjacent bromine atom. Therefore, the most likely position for nitration is C5, which is ortho to the methoxy group and meta to the bromine and fluorine atoms, leading to the desired product.

Experimental Protocol: Nitration of 4-Bromo-1-fluoro-2-methoxybenzene

This protocol is adapted from a standard procedure for the nitration of a similar substituted benzene.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 4-bromo-1-fluoro-2-methoxybenzene (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A solid precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each appearing as a doublet due to coupling with the fluorine atom. The proton ortho to the nitro group (at C6) would be the most deshielded, likely appearing at a higher chemical shift (δ > 8.0 ppm) compared to the proton ortho to the methoxy group (at C3).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the aromatic carbons and the methoxy carbon. The carbon atoms attached to electronegative atoms (Br, F, O, and the nitro group) will have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Br, C-F, C-O, and C=C aromatic stretches. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures, which are prevalent in many pharmaceutical agents.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)L₂-Br Transmetal Transmetalation (Ar'B(OR)₂) PdII_ArAr Ar-Pd(II)L₂-Ar' RedElim Reductive Elimination Product Ar-Ar'

Causality in Experimental Design:

The electron-withdrawing nature of the nitro group makes the aryl bromide more susceptible to the initial oxidative addition step with the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[3] The choice of a bulky, electron-rich phosphine ligand can further accelerate this step.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure that would require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom, positioned ortho to the strongly electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functionalities.

G cluster_snar SNAr Mechanism Reactant Substituted Nitrobenzene (with F at C4) Nucleophile Nucleophile (Nu⁻) Attack Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Elimination Elimination of F⁻ Product Substituted Product

Causality in Experimental Design:

The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed. The nitro group at the C5 position can effectively delocalize the negative charge of the intermediate formed upon nucleophilic attack at C4, thereby facilitating the substitution of the fluorine atom.

Experimental Protocol: SₙAr with an Amine

A specific example of this reaction is documented in patent WO2017/147700A1, where this compound is reacted with cis-1,2,6-trimethylpiperazine.[5]

  • Reaction Setup: In a reaction vessel, combine cis-1,2,6-trimethylpiperazine (1.0 equivalent) and potassium carbonate (K₂CO₃, 0.5 equivalents) in toluene.

  • Addition of Substrate: Heat the mixture to 45 °C with vigorous stirring. Slowly add a solution of this compound (1.0 equivalent) in toluene.

  • Reaction: Maintain the reaction at 45 °C for 2 hours, then allow it to stir at room temperature overnight.

  • Work-up and Purification: Concentrate the reaction mixture onto celite and purify by flash chromatography to yield the desired product, cis-4-(4-bromo-5-methoxy-2-nitrophenyl)-1,2,6-trimethylpiperazine.[5]

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the synthesis of various nitrogen-containing heterocycles.

G cluster_reduction Nitro Group Reduction Start This compound Reduction Reduction (e.g., H₂, Pd/C or Fe, NH₄Cl) Product 5-Bromo-2-fluoro-4-methoxyaniline

Causality in Experimental Design:

A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups. Catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in the presence of an acid or ammonium chloride are also effective and can sometimes offer better chemoselectivity.

Experimental Protocol: Nitro Group Reduction

This is a general procedure for the reduction of an aromatic nitro group.

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-substituted benzene (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol% by weight).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate and purge the system with hydrogen gas (H₂) several times before maintaining a positive pressure of hydrogen (typically from a balloon or a pressurized vessel).

  • Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (as monitored by TLC).

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can be purified further if necessary.

Conclusion: A Key Intermediate for Advancing Drug Discovery

This compound is a strategically designed chemical building block that offers medicinal chemists a powerful tool for the synthesis of novel and complex molecules. Its well-defined reactivity at three distinct positions—the bromine for cross-coupling, the fluorine for nucleophilic substitution, and the nitro group for reduction and further functionalization—provides a high degree of synthetic flexibility. By understanding the principles that govern its reactivity and by employing robust and validated protocols, researchers can effectively leverage this compound to accelerate the discovery and development of the next generation of therapeutic agents.

References

A Technical Guide to the Structural Elucidation of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel aromatic compound, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to confirming the molecular structure of complex organic molecules. By integrating predictive analysis with the foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating system for structural confirmation. Each section details not only the experimental protocols but also the causal reasoning behind the expected outcomes, ensuring technical accuracy and practical utility.

Introduction: The Imperative for Unambiguous Structural Verification

This guide, therefore, presents a multi-faceted analytical workflow to definitively confirm the structure of this compound. The approach is holistic, leveraging the complementary strengths of various spectroscopic techniques to build a cohesive and irrefutable structural assignment.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry serves as the initial and fundamental step in our analysis, providing the molecular weight and key fragmentation patterns of the target compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₇H₅BrFNO₃, with a predicted monoisotopic mass of approximately 248.94 g/mol . A key feature to observe in the mass spectrum is the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity at m/z values separated by 2 amu.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) Predicted Fragment Ion Plausible Fragmentation Pathway
250 / 252[M+H]⁺Protonated molecular ion (in soft ionization techniques)
249 / 251[M]⁺Molecular ion
234 / 236[M - CH₃]⁺Loss of a methyl radical from the methoxy group
220 / 222[M - NO]⁺Loss of nitric oxide
203 / 205[M - NO₂]⁺Loss of a nitro group
170 / 172[M - Br]⁺Loss of a bromine radical

Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 amu) and NO₂ (46 amu).[1] The fragmentation pattern provides a "molecular fingerprint" that can be used to piece together the compound's structure.[2][3]

Delving Deeper: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.[4][5]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film on a salt plate.

  • Analysis: The prepared sample is placed in the path of an infrared beam.

  • Data Acquisition: The instrument records the frequencies at which the sample absorbs infrared radiation, generating an IR spectrum.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
1550-1475Asymmetric NO₂ StretchNitro Group
1360-1290Symmetric NO₂ StretchNitro Group
1300-1200Aryl-O Stretch (Asymmetric)Aromatic Ether
1050-1010Aryl-O Stretch (Symmetric)Aromatic Ether
~2830C-H StretchMethoxy Group
1600-1450C=C StretchAromatic Ring
1250-1000C-F StretchFluoro Group
700-500C-Br StretchBromo Group

The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would provide compelling evidence for the nitro group.[6][7] The characteristic stretches of the aromatic ether linkage are also expected to be prominent.[8][9]

The Definitive Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocols
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • 2D Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their coupling interactions. For this compound, we expect to see signals for the two aromatic protons and the three methoxy protons.

Table 3: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3~7.5 - 8.0Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-6~7.0 - 7.5Doublet of doublets (dd)³J(H-H) ≈ 8-10, ⁴J(H-F) ≈ 4-6
-OCH₃~3.9 - 4.1Singlet (s)N/A

The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating, causing shielding. The fluorine and bromine atoms also have significant electronic effects.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-1~110 - 120Doublet
C-2~150 - 160Singlet
C-3~115 - 125Doublet
C-4~155 - 165Doublet (large ¹J(C-F))
C-5~135 - 145Singlet
C-6~110 - 120Doublet
-OCH₃~55 - 65Singlet

The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)). Other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

2D NMR for Connectivity Confirmation
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with the signal of the carbon to which it is directly attached. This will definitively link the proton and carbon resonances.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the overall connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For example, the methoxy protons should show a correlation to C-2, and the aromatic protons will show correlations to neighboring carbons, confirming the substitution pattern.[11][12]

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structural elucidation process, from initial analysis to final confirmation.

structure_elucidation_workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Structure Confirmation ms_exp EI-MS Experiment ms_data Obtain Molecular Weight & Isotopic Pattern ms_exp->ms_data ms_frag Analyze Fragmentation (Loss of NO2, CH3, etc.) ms_data->ms_frag synthesis Synthesize All Data ms_frag->synthesis ir_exp FTIR Experiment ir_data Identify Functional Groups (NO2, C-O-C, C-F, C-Br) ir_exp->ir_data ir_data->synthesis nmr_1d 1D NMR (1H, 13C) nmr_analysis Assign Resonances & Establish Connectivity nmr_1d->nmr_analysis nmr_2d 2D NMR (HSQC, HMBC) nmr_2d->nmr_analysis nmr_analysis->synthesis confirmation Unambiguous Structure of This compound synthesis->confirmation

Caption: Workflow for the structural elucidation of this compound.

The Final Confirmation: A Cohesive Structural Narrative

The definitive structural elucidation of this compound is achieved not by a single piece of evidence, but by the convergence of data from all analytical techniques.

The following diagram illustrates the key HMBC correlations that would be expected, providing the final, irrefutable proof of the substitution pattern.

hmbc_correlations cluster_molecule Predicted HMBC Correlations mol C1 C1-Br C2 C2-OCH3 C3 C3-H C4 C4-F C5 C5-NO2 C6 C6-H OCH3 OCH3 OCH3->C2 ³J H3 H3 H3->C2 ²J H3->C4 ²J H3->C5 ³J H6 H6 H6->C1 ²J H6->C4 ³J H6->C5 ²J

Caption: Predicted key HMBC correlations for this compound.

By observing these specific long-range correlations, the relative positions of all substituents can be unequivocally determined, leading to the final structural assignment.

Conclusion

The structural elucidation of a complex organic molecule like this compound requires a systematic and multi-pronged analytical approach. This guide has outlined a robust workflow that leverages the synergistic capabilities of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments. By meticulously predicting, acquiring, and interpreting the data from each technique, researchers can build a self-validating case for the correct molecular structure. This level of analytical rigor is paramount for ensuring the integrity and reproducibility of chemical research and development.

References

physical properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with the underlying scientific principles governing its characterization.

Compound Identification and Molecular Structure

This compound is a substituted aromatic compound. Its precise molecular architecture dictates its reactivity and physical behavior.

Systematic IUPAC Name: this compound Synonyms: 2-Bromo-5-fluoro-4-nitroanisole[1] CAS Number: 935288-20-3[1][2][3][4] Molecular Formula: C₇H₅BrFNO₃[1][3]

The structural arrangement, featuring an electron-withdrawing nitro group and halogen substituents alongside an electron-donating methoxy group, creates a unique electronic and steric environment crucial for its application as a chemical building block.

molecular_structure cluster_benzene cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 Br Br C1->Br 1 C3 C C2->C3 C2->C3 O_methoxy O C2->O_methoxy 2 C4 C C3->C4 C5 C C4->C5 C4->C5 F F C4->F 4 C5->C6 N N C5->N 5 C6->C1 CH3 CH₃ O_methoxy->CH3 O1_nitro O N->O1_nitro + O2_nitro O⁻ N->O2_nitro

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 250.02 g/mol [1]
Physical Form Light-yellow to yellow-green powder or crystals[3]
Melting Point 152 - 156 °C[2]
InChI Key GTIYDLQTZFEZEA-UHFFFAOYSA-N[1][3]
Canonical SMILES COC1=CC(F)=C(C=C1Br)--INVALID-LINK--[O-]
Typical Purity ≥95%[3]

The relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely influenced by dipole-dipole interactions arising from the polar C-Br, C-F, and C-NO₂ bonds, as well as potential crystal packing efficiencies.

Solubility Profile

Understanding a compound's solubility is paramount for reaction setup, purification, and formulation. The choice of solvent directly impacts reaction kinetics and yield.

SolventSolubilityRationale
N,N-Dimethylformamide (DMF) Very Soluble[2]
Methanol Soluble[2]
Glacial Acetic Acid Sparingly Soluble[2]
Chloroform Very Slightly Soluble[2]
Water Practically Insoluble[2]

Expert Insight: The high solubility in polar aprotic solvents like DMF is expected due to the compound's polar nature. Its insolubility in water is typical for halogenated nitroaromatic compounds of this size, where the nonpolar aromatic core dominates over the polar functional groups in interactions with water molecules.

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an unambiguous fingerprint of the compound, confirming its identity and purity. Each technique offers a self-validating piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display two doublets, with coupling constants influenced by the adjacent fluorine atom. The methoxy group will appear as a singlet around 3.9-4.0 ppm.

  • ¹³C NMR: The carbon spectrum will show seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be heavily influenced by the attached electronegative atoms (Br, F, O, N).

  • ¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atom, showing a single resonance.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Key Peaks:

  • ~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

  • ~1200-1275 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

  • ~1000-1100 cm⁻¹: C-F stretching vibration.

  • ~2850-2960 cm⁻¹: C-H stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

  • Expected Molecular Ion (M⁺): A cluster of peaks around m/z 249 and 251 in a roughly 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the elemental composition of C₇H₅BrFNO₃.

characterization_workflow cluster_methods Analytical Characterization cluster_validation Data Validation start Synthesized Product (this compound) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Elucidate Structure ms Mass Spectrometry (EI, ESI) start->ms Confirm MW & Formula ir FT-IR Spectroscopy start->ir Identify Functional Groups mp Melting Point Analysis (DSC or Apparatus) start->mp Assess Purity struct_confirm Structure Confirmed? nmr->struct_confirm ms->struct_confirm ir->struct_confirm purity_confirm Purity & Identity Confirmed? mp->purity_confirm struct_confirm->purity_confirm Yes end_node Qualified Material (Proceed to Next Step) purity_confirm->end_node Yes

Caption: Physicochemical characterization workflow for quality control.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

This protocol describes a self-validating system for determining the melting point, a critical indicator of purity.

Objective: To accurately determine the melting temperature and enthalpy of fusion for this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas (typically Nitrogen) to a flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at 25 °C.

    • Heating Ramp: Ramp the temperature from 25 °C to 180 °C at a rate of 10 °C/min. The heating rate is chosen to ensure thermal equilibrium without sacrificing resolution.

    • Cooling: Cool the sample back to 25 °C.

  • Data Analysis:

    • Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

    • The onset temperature of the peak is reported as the melting point.

    • The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus). A sharp peak with a narrow temperature range is indicative of high purity.

Safe Handling and Storage

Proper handling is essential for user safety and maintaining compound integrity.

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents.

References

A Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS: 935288-20-3): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, a key chemical intermediate in modern pharmaceutical research and organic synthesis. We will delve into its core physicochemical properties, analyze its molecular structure to understand its reactivity, outline representative synthetic methodologies, and explore its applications as a versatile building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals who leverage complex synthons to construct novel therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose strategic arrangement of functional groups makes it a valuable precursor in multi-step organic synthesis.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 2-bromo-5-fluoro-4-nitroanisole[3]
CAS Number 935288-20-3[3][4]
Molecular Formula C₇H₅BrFNO₃[3]
Molecular Weight 250.02 g/mol [3]
Appearance Solid[3]
Purity Commonly available at ≥95%[3]
Solubility Practically insoluble in water; very soluble in DMF; soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform.[4]
Storage Store in a dry, dark, and well-ventilated place. Recommended storage temperature is 2-8°C.[5]

Molecular Structure and Reactivity Analysis

The utility of this compound in medicinal chemistry stems from the distinct reactivity imparted by its four functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and halogen groups creates a unique electronic environment that allows for regioselective reactions.[1]

  • Bromine (Br): The bromine atom is an excellent leaving group, making its position a prime site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[6] This allows for the introduction of diverse molecular fragments.

  • Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group activates the aromatic ring for certain nucleophilic substitutions. More importantly, it can be readily reduced to an amino group (-NH₂).[2][6] This resulting aniline derivative is a versatile precursor for the synthesis of amides, sulfonamides, and a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2]

  • Fluorine (F): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity, and alter lipophilicity and pKa, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[2]

  • Methoxy Group (OCH₃): This electron-donating group influences the regioselectivity of further electrophilic aromatic substitution reactions and can be a site for ether cleavage to reveal a phenol if required for downstream synthesis.

The combination of these groups in a single molecule provides multiple, orthogonal "handles" for chemical modification, making it an ideal scaffold for building compound libraries to explore structure-activity relationships (SAR).[1]

G cluster_molecule This compound cluster_reactivity Reactive Sites & Transformations cluster_products Key Synthetic Intermediates mol C₇H₅BrFNO₃ Br Bromo (-Br) mol->Br NO2 Nitro (-NO₂) mol->NO2 F Fluoro (-F) mol->F suzuki Biaryls Br->suzuki Cross-Coupling heck Stilbenes Br->heck Cross-Coupling sonogashira Alkynes Br->sonogashira Cross-Coupling NH2 Anilines -> Heterocycles NO2->NH2 Reduction

Caption: Reactivity map of this compound.

Representative Synthetic Protocol

While specific, proprietary synthesis routes for CAS 935288-20-3 may vary, a plausible and illustrative methodology can be derived from established syntheses of structurally similar nitroaromatic compounds.[7][8] The following protocol describes a general workflow involving electrophilic nitration of a substituted bromofluorobenzene precursor.

Disclaimer: This protocol is for illustrative purposes only and should be adapted and optimized by a qualified chemist with appropriate safety precautions.

Objective: To synthesize a substituted nitroaromatic compound via electrophilic nitration.

Materials:

  • Substituted Bromo-fluoro-methoxybenzene precursor

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (or Nitric Acid)

  • Ice Water

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Petroleum Ether / Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, add the bromo-fluoro-methoxybenzene precursor (1.0 equiv) and concentrated sulfuric acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Nitration: Add potassium nitrate (1.3 equiv) portion-wise, ensuring the temperature remains below 5 °C.[8]

  • Reaction: Allow the mixture to warm to room temperature (approx. 25 °C) and stir for 2-4 hours, monitoring the reaction by TLC.[8]

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a large volume of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The organic phase should be washed sequentially with water and a saturated brine solution.[7][8]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7][8]

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure this compound.[7][8]

G start Start: Precursor & H₂SO₄ step1 Cool to 0-5°C start->step1 step2 Add KNO₃ (Nitrating Agent) step1->step2 step3 React at 25°C (2-4h) step2->step3 step4 Quench in Ice Water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash & Dry Organic Layer step5->step6 step7 Concentrate Under Vacuum step6->step7 step8 Purify via Chromatography step7->step8 end Final Product step8->end

Caption: General workflow for the synthesis of a nitroaromatic compound.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for constructing them.[1][9] Its value lies in its ability to serve as a starting point for complex molecules with potential therapeutic activities.

  • Scaffold for Complex Molecules: Researchers utilize this intermediate to introduce the substituted phenyl ring into larger, more complex structures. It is particularly useful in the synthesis of inhibitors, receptor antagonists, and other agents targeting various diseases.[2][6]

  • Fragment-Based Drug Discovery: The compound can be used to introduce a "fragment" with desirable properties (e.g., the fluorinated moiety) into a lead compound to optimize its pharmacological profile.[2]

  • Library Synthesis: The orthogonal reactivity of the functional groups allows for the rapid generation of diverse libraries of related compounds.[1] For example, one could perform a Suzuki coupling at the bromine site and then reduce the nitro group to an amine, which can then be acylated with various carboxylic acids, quickly producing a large set of analogs for SAR screening.

Safety, Handling, and Storage

Hazard Identification (based on related compounds):

  • Harmful if swallowed, inhaled, or in contact with skin.[10]

  • Causes skin and serious eye irritation.[10]

  • May cause respiratory irritation.[10][12]

Recommended Handling and Personal Protective Equipment (PPE):

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[4][11]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][13]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[13]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][11]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[13]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13]

Storage:

  • Keep the container tightly closed.[11]

  • Store in a dry, cool, and well-ventilated place away from incompatible materials.[5]

Conclusion

This compound is a high-value chemical intermediate whose molecular architecture is purposefully designed for versatility in modern organic synthesis. Its multiple, distinct reactive sites provide chemists with the flexibility to perform sequential and regioselective modifications, making it an indispensable tool for constructing novel and complex molecules. For professionals in drug discovery and development, this compound represents a strategic starting point for accessing new chemical space and accelerating the journey from a synthetic concept to a viable drug candidate.

References

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes

Polysubstituted nitrobenzenes are foundational pillars in the edifice of modern organic synthesis. These aromatic compounds, adorned with a diverse array of functional groups, serve as pivotal intermediates in the creation of a vast spectrum of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The nitro group, in particular, is a versatile functional handle. Its strong electron-withdrawing nature deactivates the aromatic ring to certain reactions while directing incoming substituents, and it can be readily reduced to an amino group, opening a gateway to a rich tapestry of further chemical transformations.

This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to a specific polysubstituted nitrobenzene: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene . As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for successful synthesis and characterization.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical and efficient approach is through an electrophilic aromatic substitution, specifically, the nitration of a suitable precursor. The key challenge in the synthesis of polysubstituted benzenes lies in controlling the regioselectivity of the substitution reactions. The directing effects of the substituents already present on the aromatic ring dictate the position of the incoming electrophile.

Our chosen synthetic strategy hinges on the nitration of the commercially available starting material, 3-bromo-6-fluoroanisole . This approach is advantageous due to the ready availability of the starting material and the predictable directing effects of the substituents.

Understanding the Directing Effects: The Key to Regiocontrol

The regiochemical outcome of the nitration of 3-bromo-6-fluoroanisole is governed by the interplay of the directing effects of the methoxy (-OCH₃), bromo (-Br), and fluoro (-F) groups.

  • Methoxy Group (-OCH₃): The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. This significantly stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

  • Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate.

In the case of 3-bromo-6-fluoroanisole, the powerful activating and directing effect of the methoxy group is the dominant influence. The positions ortho and para to the methoxy group are C2 and C4. The C2 position is already substituted with a fluorine atom. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed primarily to the C4 position, which is also para to the bromine atom and ortho to the fluorine atom. This leads to the desired product, this compound, with high regioselectivity.

Visualizing the Synthesis Pathway

The synthesis of this compound can be visualized as a single, regioselective nitration step.

Synthesis_Pathway Start 3-Bromo-6-fluoroanisole Reagents HNO₃ / H₂SO₄ Start->Reagents Product This compound Reagents->Product caption Synthesis of this compound

Caption: A schematic representation of the one-step synthesis of this compound via electrophilic nitration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar substituted anisoles and provides a reliable method for the synthesis of this compound.

Materials:

  • 3-Bromo-6-fluoroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel (for column chromatography)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with constant stirring. Slowly, and dropwise, add an equimolar amount of concentrated nitric acid to the sulfuric acid, ensuring the temperature does not rise above 10 °C. This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration Reaction: Dissolve 3-bromo-6-fluoroanisole in a minimal amount of a suitable solvent like dichloromethane in a separate flask. Cool this solution in an ice bath. Slowly add the chilled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The purified product should be a solid.

Characterization Data:

  • ¹H NMR: Two aromatic protons would be expected, each appearing as a doublet due to coupling with the fluorine atom and potentially long-range coupling with each other. A singlet corresponding to the methoxy group protons would also be present.

  • ¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative substituents (bromine, fluorine, oxygen, and the nitro group) would appear at characteristic chemical shifts.

  • IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C-O-C stretching of the methoxy group, C-Br stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the presence of a bromine atom.

Quantitative Data Summary

ParameterExpected Value/RangeNotes
Starting Material 3-Bromo-6-fluoroanisoleCommercially available.
Key Reagents Conc. HNO₃, Conc. H₂SO₄Standard nitrating agents.
Reaction Temperature 0-5 °CCrucial for controlling the reaction and preventing side products.
Reaction Time 1-3 hoursMonitor by TLC for completion.
Yield Moderate to GoodDependent on reaction scale and purification efficiency.
Purity (after chromatography) >95%As determined by NMR or GC-MS.

Safety and Handling Precautions

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

  • Organic Solvents: Dichloromethane and ethyl acetate are flammable and volatile. Work in a fume hood and avoid ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The synthesis of this compound via the electrophilic nitration of 3-bromo-6-fluoroanisole represents a robust and regioselective pathway to this valuable synthetic intermediate. By understanding the fundamental principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can reliably produce this compound in good yield and high purity. This guide provides the necessary technical details and theoretical background to empower scientists in their pursuit of novel molecules for a wide range of applications.

A Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: A Three-Step Approach from 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3), a valuable substituted nitrobenzene derivative used as a building block in the development of complex molecules for the pharmaceutical and materials science sectors.[1] The presented three-step synthetic pathway is designed for clarity, efficiency, and high regioselectivity, starting from the readily available precursor, 2-fluorophenol. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible protocol for researchers and drug development professionals.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The key to synthesizing a polysubstituted aromatic compound like this compound lies in the careful sequencing of reactions, leveraging the directing effects of the substituents. Our strategy is built upon a retrosynthetic analysis that deconstructs the target molecule into simpler, accessible precursors.

The final step is envisioned as a regioselective electrophilic nitration. The precursor for this step, 1-bromo-4-fluoro-2-methoxybenzene, possesses three substituents whose directing effects converge to strongly favor the introduction of a nitro group at the C-5 position. The methoxy group (-OCH3) at C-2 is a powerful activating ortho-, para-director, while the fluoro group (-F) at C-4 is a moderately deactivating ortho-, para-director. Their combined influence strongly activates the C-5 position for electrophilic attack. This precursor can be synthesized via methylation of the corresponding phenol, 5-bromo-2-fluorophenol. This phenol is, in turn, accessible through the direct bromination of 2-fluorophenol, where the strongly activating hydroxyl group directs the incoming bromine to the para position.

G Target This compound P1 1-Bromo-4-fluoro-2-methoxybenzene Target->P1 Nitration P2 5-Bromo-2-fluorophenol P1->P2 Methylation SM 2-Fluorophenol P2->SM Bromination

Caption: Retrosynthetic analysis of the target compound.

Part 2: Synthesis of Key Intermediates

Step 1: Electrophilic Bromination of 2-Fluorophenol

The initial step involves the regioselective bromination of 2-fluorophenol. The hydroxyl (-OH) group is a potent activating group and directs electrophiles to the ortho and para positions. The para position (C-5 relative to fluorine) is sterically accessible and electronically favored, leading to the desired product, 5-bromo-2-fluorophenol, in high yield. A common and effective method for this transformation is the use of elemental bromine in a suitable solvent like chloroform or acetic acid.[2][3]

Step 2: Williamson Ether Synthesis for Methylation

With 5-bromo-2-fluorophenol in hand, the next step is the conversion of the phenolic hydroxyl group to a methoxy ether. This is efficiently achieved via the Williamson ether synthesis. The phenol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic phenoxide ion. This ion then undergoes an SN2 reaction with a methylating agent, typically iodomethane (CH₃I), to yield the target ether, 1-bromo-4-fluoro-2-methoxybenzene. This method is well-documented for structurally similar phenols.[4]

Part 3: Final Synthesis Step: Regioselective Nitration

The culmination of the synthesis is the nitration of the 1-bromo-4-fluoro-2-methoxybenzene intermediate. This reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺). The standard and most effective method for this is the use of a mixture of concentrated nitric acid and sulfuric acid.[5] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

As established in our strategic analysis, the electronic properties of the substituents on the ring dictate a high degree of regioselectivity. The powerful para-directing influence of the C-2 methoxy group and the C-4 fluoro group converge on the C-5 position, making it the primary site of nitration and yielding the final product, this compound.

Part 4: Comprehensive Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including corrosive acids, bromine, and volatile organic solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

Protocol 1: Synthesis of 5-Bromo-2-fluorophenol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluorophenol (1.0 eq) in chloroform.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in chloroform dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture sequentially with a 5% aqueous sodium thiosulfate solution to quench excess bromine, followed by water, and finally a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 5-bromo-2-fluorophenol.

Protocol 2: Synthesis of 1-Bromo-4-fluoro-2-methoxybenzene
  • Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise.

  • Phenoxide Formation: Cool the suspension to 0°C in an ice bath. Add a solution of 5-bromo-2-fluorophenol (1.0 eq) in anhydrous THF dropwise. Stir the mixture at this temperature for 30 minutes.[4]

  • Methylation: Add iodomethane (1.2 eq) dropwise to the reaction mixture. Allow the flask to slowly warm to room temperature and stir overnight.[4]

  • Work-up: Carefully quench the reaction by slowly adding water. Partition the mixture between ethyl acetate and water. Separate the organic layer and wash it with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to obtain 1-bromo-4-fluoro-2-methoxybenzene.

Protocol 3: Synthesis of this compound
  • Nitrating Mixture: In a 100 mL flask, carefully add concentrated sulfuric acid to concentrated nitric acid at 0°C. Swirl gently to mix.[5]

  • Reaction: To a separate 250 mL flask containing 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq), cool the contents to 0°C. Slowly add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Work-up: Pour the reaction mixture slowly over crushed ice with vigorous stirring. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[5] The crude product can be purified by recrystallization from ethanol to yield the final product as a light-yellow solid.

Part 5: Data Summary and Visualization

Table 1: Properties of Key Compounds
Compound NameStarting Material / Intermediate / ProductCAS No.Molecular FormulaMolecular Weight ( g/mol )
2-FluorophenolStarting Material367-12-4C₆H₅FO112.10
5-Bromo-2-fluorophenolIntermediate 141339-33-9C₆H₄BrFO190.99
1-Bromo-4-fluoro-2-methoxybenzeneIntermediate 2103291-07-2C₇H₆BrFO205.02
This compoundFinal Product935288-20-3C₇H₅BrFNO₃250.02

Data sourced from PubChem and commercial supplier catalogs.[6][7]

Forward Synthesis Workflow

G cluster_0 cluster_1 cluster_2 SM 2-Fluorophenol R1 Br₂, Chloroform P1 5-Bromo-2-fluorophenol R1->P1 Bromination R2 1. NaH, THF 2. CH₃I P2 1-Bromo-4-fluoro-2-methoxybenzene R2->P2 Methylation R3 HNO₃, H₂SO₄ Target This compound R3->Target Nitration

Caption: The complete forward synthesis workflow.

Conclusion

This guide outlines a logical, efficient, and well-supported three-step synthesis for this compound starting from 2-fluorophenol. By leveraging fundamental principles of electrophilic aromatic substitution and understanding the directing effects of substituents, this methodology provides a clear and reproducible path to this important chemical intermediate. The detailed protocols and strategic rationale are intended to empower researchers in their synthetic endeavors.

References

reactivity of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Introduction

This compound is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the unique and often competing reactivity profiles of its five distinct functional groups: a bromo, a fluoro, a methoxy, and a nitro group, all strategically positioned on a benzene ring. This arrangement creates a molecule with a rich electronic landscape, enabling a diverse array of chemical transformations. For researchers, scientists, and drug development professionals, a deep understanding of this molecule's reactivity is paramount for its effective application in the synthesis of complex pharmaceutical intermediates and advanced materials.

This guide provides a comprehensive analysis of the electronic effects at play within the molecule, dissects the reactivity of each functional group, and offers practical, field-proven insights into its most important chemical transformations. We will explore the causality behind experimental choices, moving beyond simple protocols to elucidate the underlying principles that govern reaction outcomes.

Chapter 1: The Electronic Landscape and Its Influence on Reactivity

The reactivity of this compound is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects from each substituent. These effects modulate the electron density of the aromatic ring and dictate the preferred sites of attack for various reagents.

  • Methoxy Group (-OCH₃) at C2: This group is a powerful activating group. It donates electron density to the ring via a strong resonance effect (+M), which overrides its weaker inductive electron withdrawal (-I). As a result, it strongly directs incoming electrophiles to the ortho and para positions (C1, C3, and C6).[1][2][3][4]

  • Nitro Group (-NO₂) at C5: This is a potent deactivating group, withdrawing electron density from the ring through both a strong resonance effect (-M) and a strong inductive effect (-I).[3][4][5][6] This withdrawal significantly reduces the ring's nucleophilicity, making it less susceptible to electrophilic attack but highly activated for nucleophilic attack. It directs incoming electrophiles to the meta position (C1 and C3).

  • Halogens (-Br at C1 and -F at C4): Both halogens are deactivating groups. They withdraw electron density through a strong inductive effect (-I) due to their high electronegativity. However, they can donate electron density weakly through resonance (+M) via their lone pairs. The inductive effect dominates, making the ring less reactive towards electrophiles. Despite being deactivators, they are ortho, para-directors.[5][7][8]

Synergistic and Antagonistic Effects:

The combination of these groups creates a highly electron-deficient aromatic ring. The powerful electron-withdrawing nitro group works in concert with the inductive effects of the halogens to make the ring a strong electrophile. This effect is only partially counteracted by the electron-donating methoxy group. This electronic profile makes Nucleophilic Aromatic Substitution (SₙAr) the most prominent and synthetically useful reaction pathway for this molecule. Electrophilic Aromatic Substitution (EAS), conversely, is highly disfavored.[9][10]

Caption: Electronic influences of substituents on the aromatic ring.

Chapter 2: Key Chemical Transformations

Nucleophilic Aromatic Substitution (SₙAr)

This is the flagship reaction for this substrate. The presence of a strong electron-withdrawing group (NO₂) ortho to the bromine and para to the fluorine atom dramatically activates both halogen sites for nucleophilic attack.[11][12][13]

Causality of Reactivity—Why Fluorine is the Better Leaving Group:

Contrary to what is observed in Sₙ1 and Sₙ2 reactions, fluorine is a better leaving group than bromine in SₙAr.[14][15] This is a critical field-proven insight. The mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[12][16]

  • Addition Step (Rate-Determining): The high electronegativity of fluorine creates a more polarized C-F bond and a more electrophilic carbon atom (C4) compared to the C-Br bond at C1. This lowers the activation energy for the nucleophile's attack.

  • Elimination Step (Fast): The C-X bond is broken in the fast second step. Since this step is not rate-determining, the C-X bond strength has a negligible effect on the overall reaction rate.[15][17]

Therefore, nucleophilic attack will preferentially occur at the C4 position, displacing the fluoride.

SnAr_Mechanism Reactant Substrate + Nu⁻ TransitionState1 Rate-Determining Transition State Reactant->TransitionState1 Step 1: Addition (Slow) note1 Nucleophile attacks C-F bond Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State Meisenheimer->TransitionState2 Step 2: Elimination (Fast) note2 Negative charge stabilized by NO₂ group Product Product + F⁻ TransitionState2->Product

Caption: Generalized workflow for the SₙAr addition-elimination mechanism.

Experimental Protocol: SₙAr with a Generic Amine Nucleophile

This protocol is a self-validating system for the substitution of the fluorine atom.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the substrate (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). The base will deprotonate the amine nucleophile if it is added as a salt, or act as an acid scavenger.

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, piperidine) (1.2-1.5 equiv).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-120 °C. The optimal temperature should be determined by monitoring the reaction.

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formations where the nucleophile is not strong enough for SₙAr, palladium-catalyzed cross-coupling reactions at the C-Br bond are the method of choice. The C-Br bond is significantly more reactive in the oxidative addition step of the catalytic cycle than the much stronger C-F bond.

A. Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds.[18][19] It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines under relatively mild conditions.[20][21]

B. Suzuki-Miyaura Coupling

This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[22][23] This is a cornerstone of modern synthesis for creating biaryl structures.[24]

Pd_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation ReductElim Ar-R (Product) Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Regeneration ArBr Ar-Br (Substrate) ArBr->OxAdd Boronic R-B(OH)₂ (Coupling Partner) Boronic->Transmetal Base Base Base->Transmetal Pd_Source Pd Pre-catalyst Pd_Source->Pd0 Reduction

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous Na₂CO₃ (2 M solution, 3.0 equiv).

  • Solvent System: Add a solvent mixture, commonly toluene or dioxane with water.

  • Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-16 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in the SₙAr protocol.

Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine unlocks a new set of synthetic possibilities, providing a key handle for further functionalization (e.g., amide bond formation, diazotization). The primary challenge is to perform this reduction without affecting the sensitive aryl halide bonds.

Causality of Reagent Choice:

  • Catalytic Hydrogenation (Pd/C): This is a very common method for nitro reduction, but it carries a high risk of hydrodehalogenation, cleaving the C-Br and C-F bonds. It should generally be avoided for this substrate.[25]

  • Catalytic Hydrogenation (Raney Nickel): Raney Ni is often a safer choice for substrates containing aromatic halides, as it is less prone to causing dehalogenation.[25]

  • Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic, robust, and highly chemoselective methods. Iron powder in the presence of an acid is particularly effective and economical for selectively reducing nitro groups while leaving aryl halides intact.[25][26][27]

Experimental Protocol: Nitro Reduction with Iron

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in a solvent such as ethanol, water, or a mixture thereof.

  • Reagent Addition: Add iron powder (Fe, 5.0-10.0 equiv) and a proton source, such as ammonium chloride (NH₄Cl) or acetic acid.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous mechanical stirring.

  • Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the UV-active nitro-aromatic starting material and the appearance of the aniline product.

  • Work-up: After completion, cool the reaction and filter it through a pad of Celite to remove the iron salts. The Celite pad should be washed thoroughly with the reaction solvent or ethyl acetate.

  • Purification: The filtrate can be concentrated, and a standard acid-base workup can be performed to isolate the amine product. Further purification can be achieved by chromatography or recrystallization.

Chapter 3: Summary of Reactivity

The synthetic potential of this compound is governed by a clear hierarchy of reactivity. The following table summarizes the key transformations, their preferred reaction sites, and typical conditions, providing a quick reference for experimental design.

Reaction TypePrimary Reactive SiteKey ReagentsTypical ConditionsFeasibility
Nucleophilic Aromatic Substitution (SₙAr) C4-FStrong Nucleophiles (Amines, Alkoxides)Polar Aprotic Solvent, HeatHighly Favorable
Suzuki-Miyaura Coupling C1-BrBoronic Acids, Pd Catalyst, BaseToluene/H₂O, HeatFavorable
Buchwald-Hartwig Amination C1-BrAmines, Pd Catalyst, Ligand, BaseAnhydrous Toluene/Dioxane, HeatFavorable
Nitro Group Reduction C5-NO₂Fe/NH₄Cl, SnCl₂, Raney Ni/H₂EtOH/H₂O, RefluxFavorable (Chemoselective)
Electrophilic Aromatic Substitution (EAS) N/AElectrophiles (e.g., Br₂, HNO₃)Strong Acid CatalystHighly Unfavorable

Conclusion

This compound is a textbook example of how substituent effects can be harnessed to achieve selective and complex molecular transformations. Its highly electron-deficient nature makes it an exceptional substrate for nucleophilic aromatic substitution , with a distinct preference for displacing the fluoride at the C4 position. For transformations requiring the functionalization of the C1 position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are robust and reliable methods that selectively target the C-Br bond. Finally, the nitro group can be chemoselectively reduced to an amine, providing another avenue for synthetic diversification. An understanding of this reactivity hierarchy is essential for any scientist aiming to leverage this potent and versatile building block in the pursuit of novel molecules and materials.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a multifaceted aromatic compound that presents a complex landscape of reactivity. The strategic placement of four distinct substituents—bromo, fluoro, methoxy, and nitro groups—on the benzene ring creates a unique electronic environment. This guide provides a detailed analysis of the electrophilic and nucleophilic sites within this molecule, offering insights into its reactivity, which is crucial for its application in synthetic chemistry and drug development. Understanding the interplay of the electronic effects of these substituents is paramount for predicting the outcomes of chemical reactions and for the rational design of novel molecular entities.

The benzene ring itself is electron-rich and generally acts as a nucleophile in reactions with electrophiles.[1] However, the substituents dramatically modulate this inherent reactivity. They can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic attack.[1][2] This modulation is a combination of two primary electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[3] The inductive effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms, while the resonance effect involves the delocalization of pi electrons across the aromatic system.[3]

Analysis of Substituent Effects

To comprehend the electrophilic and nucleophilic characteristics of this compound, a thorough examination of the electronic properties of each substituent is necessary.

The Methoxy Group (-OCH₃)

The methoxy group is a potent activating group.[4] The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through the pi system, resulting in a strong electron-donating resonance effect (+R).[3] This resonance effect significantly outweighs the inductive effect, leading to an overall increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.[2][3] In this molecule, the methoxy group is at position 2.

The Bromo (-Br) and Fluoro (-F) Groups

Halogens, such as bromine and fluorine, are a unique class of substituents. They are highly electronegative and therefore exhibit a strong electron-withdrawing inductive effect (-I).[3][5] Concurrently, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R).[3] For both bromine and fluorine, the inductive effect is generally considered to be stronger than the resonance effect, making them deactivating groups overall.[4] This means they make the benzene ring less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[4] However, the resonance effect, although weaker, still directs incoming electrophiles to the ortho and para positions.[3] In this molecule, the bromo group is at position 1, and the fluoro group is at position 4.

The Nitro Group (-NO₂)

The nitro group is a powerful deactivating group. It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms.[5] Furthermore, it possesses a very strong electron-withdrawing resonance effect (-R), which significantly reduces the electron density of the aromatic ring.[3] This deactivation is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site for electrophilic attack.[2] The nitro group is located at position 5 in the target molecule.

Predicting Electrophilic and Nucleophilic Sites

The collective influence of these four substituents determines the overall electron distribution and, consequently, the preferred sites for electrophilic and nucleophilic attack.

Nucleophilic Sites (Reactivity towards Electrophiles)

The nucleophilicity of the aromatic ring is determined by its electron density. The positions on the ring with the highest electron density will be the most susceptible to attack by electrophiles. Let's analyze the directing effects of the substituents:

  • Methoxy group (-OCH₃) at C2: This is a strong activating group and directs ortho and para. The positions ortho to the methoxy group are C1 and C3. The position para is C5.

  • Bromo group (-Br) at C1: This is a deactivating but ortho, para-directing group. The positions ortho are C2 and C6. The position para is C4.

  • Fluoro group (-F) at C4: Similar to the bromo group, this is a deactivating but ortho, para-directing group. The positions ortho are C3 and C5. The position para is C1.

  • Nitro group (-NO₂) at C5: This is a strong deactivating and meta-directing group. The positions meta are C1 and C3.

Considering the combined effects, the methoxy group is the most powerful activating group and will have the most significant influence on directing incoming electrophiles. The positions ortho and para to the methoxy group (C1, C3, and C5) are electronically enriched. However, C1 is already substituted with a bromo group, and C5 is substituted with a nitro group. This leaves C3 and C6 as the most probable sites for electrophilic aromatic substitution.

Between C3 and C6, the steric hindrance from the adjacent bromo and methoxy groups at C1 and C2, respectively, might slightly disfavor attack at C3. Therefore, C6 is likely the most favored nucleophilic site for electrophilic attack.

Electrophilic Sites (Reactivity towards Nucleophiles)

Electrophilic sites on the aromatic ring are positions with lower electron density, making them susceptible to nucleophilic attack. This is particularly relevant in nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups is crucial for SNAr to occur.

In this compound, the potent electron-withdrawing nitro group at C5 significantly reduces the electron density of the entire ring, especially at the ortho and para positions. The positions ortho to the nitro group are C4 and C6. The position para is C2.

  • C4: This position is ortho to the nitro group and para to the bromo group. It also bears a fluoro substituent, which is a good leaving group in SNAr reactions.

  • C1: This position is meta to the nitro group but ortho to the methoxy group and para to the fluoro group. It has a bromo substituent, which can also act as a leaving group.

Given that the nitro group strongly activates the positions ortho and para to it for nucleophilic attack, and that halogens at these activated positions can serve as good leaving groups, C1 (bearing the bromo group) and C4 (bearing the fluoro group) are the most likely electrophilic sites for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Summary of Electronic Effects

SubstituentPositionInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic SubstitutionDirecting Influence
-Br1-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-OCH₃2-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
-F4-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-NO₂5-I (Withdrawing)-R (Withdrawing)Strongly DeactivatingMeta

Visualizing Reactivity

The interplay of these electronic effects can be visualized to predict the molecule's reactivity.

Caption: Predicted reactivity map of this compound.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Substitution (Nitration)

This protocol aims to identify the most nucleophilic position on the ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable inert solvent like dichloromethane.

  • Reagent Preparation: Prepare a nitrating mixture by cautiously adding nitric acid to sulfuric acid at 0 °C.[6]

  • Reaction: Cool the solution of the substrate to 0 °C and add the nitrating mixture dropwise with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture over ice water and extract the product with an organic solvent.

  • Purification and Analysis: Purify the product by column chromatography and characterize the resulting isomer(s) using NMR spectroscopy and mass spectrometry to determine the position of the newly introduced nitro group.

Protocol 2: Nucleophilic Aromatic Substitution (with an Amine)

This protocol is designed to probe the electrophilic sites of the molecule.

  • Reaction Setup: In a sealed tube, dissolve this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add an excess of a nucleophile, for example, a secondary amine like piperidine, and a base such as potassium carbonate.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent.

  • Purification and Analysis: Purify the product using column chromatography and identify the structure of the product(s) by NMR and mass spectrometry to determine which halogen was substituted.

Conclusion

The reactivity of this compound is a delicate balance of the activating and deactivating effects of its four substituents. The potent activating and ortho, para-directing methoxy group, in conjunction with the deactivating but ortho, para-directing halogens and the strongly deactivating and meta-directing nitro group, creates a nuanced electronic landscape. Our analysis predicts that the C6 position is the most likely site for electrophilic attack due to the dominant directing effect of the methoxy group. Conversely, the C1 and C4 positions, activated by the powerful electron-withdrawing nitro group, are the prime candidates for nucleophilic aromatic substitution. These predictions provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile chemical building block in their synthetic endeavors.

References

Methodological & Application

Application Notes: Strategic Derivatization of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3) is a highly functionalized aromatic building block offering multiple, distinct reaction sites. Its unique substitution pattern—featuring two different halogens (Br and F), an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—allows for a series of orthogonal and regioselective transformations. This guide provides an in-depth exploration of the key synthetic pathways originating from this versatile starting material, explaining the chemical principles that govern reaction selectivity and offering detailed protocols for the synthesis of advanced intermediates.

The strategic value of this molecule lies in the differential reactivity of its functional groups. The fluorine and bromine atoms, positioned at C4 and C1 respectively, can be selectively addressed by different classes of reactions. The nitro group not only activates the ring for certain transformations but can also be reduced to a primary amine, opening up another dimension of synthetic possibilities. Finally, the methoxy group can be cleaved to reveal a phenol for further derivatization. Understanding and controlling this reactivity is paramount for its effective use in medicinal chemistry and materials science.

I. The Principle of Regioselective Halogen Functionalization

The primary challenge and opportunity in utilizing this compound lies in the selective functionalization of either the C-F or the C-Br bond. The outcome is dictated by the chosen reaction mechanism.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction preferentially targets the C4-Fluorine atom. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex). The rate-determining step is the initial attack of the nucleophile. The extreme electronegativity of fluorine makes the C4 carbon highly electrophilic and susceptible to attack. Crucially, the nitro group at the C5 position is para to the fluorine, providing powerful resonance stabilization to the negative charge of the Meisenheimer complex, thereby dramatically accelerating the reaction. The bromine at C1 is meta to the nitro group and does not receive this critical stabilization, rendering it far less reactive under SNAr conditions.[1]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations preferentially target the C1-Bromine atom. These reactions proceed via a catalytic cycle involving the oxidative addition of the aryl halide to a Palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition. Therefore, palladium catalysts will selectively react at the C-Br position, leaving the robust C-F bond intact.[2]

This predictable, mechanism-based selectivity allows for a programmed, step-wise elaboration of the aromatic core.

G SM 1-Bromo-4-fluoro-2-methoxy- 5-nitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr  Mechanism:  Addition-Elimination  Reactivity: F > Br Pd_Coupling Palladium-Catalyzed Cross-Coupling SM->Pd_Coupling  Mechanism:  Oxidative Addition  Reactivity: Br >> F C4_Product Substitution at C4-F (e.g., Amines, Ethers) SNAr->C4_Product C1_Product Substitution at C1-Br (e.g., Aryls, Amines) Pd_Coupling->C1_Product

Fig 1. Regioselective functionalization pathways.

II. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This pathway enables the introduction of a wide range of nucleophiles—including amines, alcohols, and thiols—at the C4 position, displacing the fluoride. The strong activation provided by the para-nitro group allows these reactions to proceed under relatively mild conditions.

Causality Behind Experimental Choices:

The choice of base and solvent is critical. A non-nucleophilic base, such as K₂CO₃ or DIPEA, is required to deprotonate the nucleophile (e.g., an amine or alcohol) without competing in the substitution reaction. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base and the charged Meisenheimer complex, accelerating the reaction. The reaction temperature is typically elevated to overcome the activation energy barrier, but harsh conditions are often unnecessary due to the high activation of the substrate.

Representative Protocol: Synthesis of 1-Bromo-2-methoxy-5-nitro-N-phenylbenzen-4-amine

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Combine Reactants: Starting Material, Aniline, K₂CO₃ B Add DMSO (Solvent) A->B C Heat to 100 °C B->C D Stir for 4-8 h C->D E Monitor by TLC/LC-MS D->E F Cool & Quench with Water E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I Final Product H->I

Fig 2. General workflow for SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar), and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

NucleophileBaseSolventTemp (°C)Time (h)Expected Outcome
MorpholineK₂CO₃DMSO1004-6High Yield
BenzylamineDIPEADMF906-10Good to High Yield
Sodium MethoxideN/AMethanol65 (reflux)2-4High Yield
4-MethoxythiophenolK₂CO₃DMF803-5High Yield
Table 1. Typical Conditions for SNAr Reactions at C4-F.

III. Palladium-Catalyzed Cross-Coupling at the C1-Position

The C-Br bond is the prime target for palladium-catalyzed reactions, enabling the formation of C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds.

A. Buchwald-Hartwig Amination

This reaction is a powerful method for constructing C-N bonds and synthesizing substituted anilines.[3] The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[4][5]

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Add Reactants: Starting Material, Pd Catalyst, Ligand, Base B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Toluene & Aniline via Syringe B->C D Heat to 110 °C C->D E Stir for 12-24 h D->E F Cool & Filter through Celite E->F G Extract & Wash F->G H Purify by Column Chromatography G->H I Final Product H->I

Fig 3. General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Heat the sealed reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until completion (typically 12-24 hours) by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue by flash column chromatography to afford the desired product.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene110
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane100
BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF80
n-HexylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene110
Table 2. Representative Conditions for Buchwald-Hartwig Amination at C1-Br.
B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most reliable and versatile methods for forming C-C bonds, coupling the aryl bromide with a boronic acid or ester.[6] This reaction tolerates a vast array of functional groups and is fundamental to the synthesis of biaryl structures.[7][8]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Combine Reactants: Starting Material, Boronic Acid, Base, Catalyst B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Heat to 90-100 °C B->C D Stir for 8-16 h under Inert Atmosphere C->D E Cool & Dilute with EtOAc D->E F Wash with Water & Brine E->F G Purify by Column Chromatography F->G H Final Product G->H

Fig 4. General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction Execution: Purge the flask with an inert gas (N₂ or Ar) and heat the mixture to 90 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Extraction: Wash the organic layer with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the biaryl product.

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O85
3-Pyridinylboronic acidSPhos Pd G2 (2)K₃PO₄Dioxane/H₂O100
4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF100
Table 3. Representative Conditions for Suzuki-Miyaura Coupling at C1-Br.

IV. Subsequent Transformations of the Aromatic Core

Once the halogen atoms have been functionalized, the nitro and methoxy groups offer further handles for derivatization.

A. Chemoselective Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary aniline, providing a key functional group for amide coupling, diazotization, or other amine-based chemistries. The choice of reducing agent is critical to avoid unwanted side reactions, such as hydrodehalogenation (removal of Br or F).

  • Causality: Catalytic hydrogenation with catalysts like Pd/C can sometimes lead to dehalogenation. Raney Nickel is often a safer choice. Alternatively, dissolving metal reductions, such as iron powder in acetic acid or ammonium chloride, are highly effective and chemoselective for reducing nitro groups in the presence of aryl halides.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Suspend Nitro-Aromatic & Iron Powder in EtOH/H₂O B Add NH₄Cl (aq) or Acetic Acid A->B C Heat to Reflux B->C D Stir for 1-3 h C->D E Cool & Filter through Celite D->E F Concentrate Filtrate E->F G Extract & Purify F->G H Final Aniline Product G->H G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Dissolve Substrate in Anhydrous DCM B Cool to -78 °C (Dry Ice/Acetone) A->B C Add BBr₃ Solution (1M in DCM) Dropwise B->C D Stir at -78 °C to RT C->D E Monitor by TLC D->E F Quench with Methanol or Water E->F G Extract with DCM F->G H Purify as Needed G->H I Final Phenol Product H->I

References

The Strategic Utility of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Organic Synthesis Division Subject: Comprehensive Guide to the Application of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene as a Versatile Building Block

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

This compound (CAS No. 935288-20-3) is a polysubstituted aromatic compound that has emerged as a highly valuable and versatile building block in the field of organic synthesis.[1] Its utility is rooted in the strategic arrangement of its functional groups, which allows for a wide range of selective transformations. This guide provides an in-depth analysis of its reactivity and offers detailed protocols for its application in key synthetic reactions, empowering researchers to leverage its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

The core value of this building block lies in the orthogonal reactivity of its substituents. The bromo group serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the fluoro group, activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group provides steric and electronic influence, and the nitro group can be readily reduced to an amine, opening up further avenues for derivatization. This multi-faceted reactivity profile makes it an ideal scaffold for the construction of complex molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe and effective handling in a laboratory setting.

PropertyValue
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
Appearance Solid
CAS Number 935288-20-3
Storage 2-8 °C

Core Applications in Organic Synthesis

The unique substitution pattern of this compound allows for its participation in a variety of high-yield and selective chemical transformations. Below are detailed application notes and protocols for its use in several key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[2][3][4][5] In the context of this compound, this reaction allows for the selective introduction of a new aryl or vinyl group at the bromine-bearing carbon.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle.[3][6]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base is required to activate the boronic acid for transmetalation with the palladium complex.[4]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][8][9] This reaction is particularly valuable for introducing nitrogen-containing functionalities, which are key pharmacophores in many drug molecules.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical and often substrate-dependent. For electron-deficient aryl bromides like our substrate, bulky electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide or a weaker base like cesium carbonate is typically used to deprotonate the amine and facilitate the catalytic cycle.[7]

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable aryl alkyne intermediates.[3][10][11]

Causality of Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a palladium catalyst and a copper(I) co-catalyst. The palladium complex facilitates the main cross-coupling cycle, while the copper salt promotes the formation of a copper acetylide intermediate.[10]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.[10][12]

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3 mL)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a dry, argon-flushed flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add THF and Et₃N, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack, making the fluoro group a viable leaving group in SNAr reactions.[13] This provides a complementary strategy to the palladium-catalyzed reactions at the bromine position.

Causality of Experimental Choices:

  • Activation: The nitro group is essential for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, which is the rate-determining step.[13]

  • Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: SNAr of this compound with Piperidine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Piperidine (2.0 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous dimethylformamide (DMF, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃ in DMF.

  • Add piperidine and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Synthetic Strategy Visualization

The following diagrams illustrate the logical flow of the described synthetic transformations.

Synthetic_Pathways cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira snar SNAr (at F) start->snar biaryl Biaryl Derivative suzuki->biaryl C-C Bond Formation arylamine Arylamine Derivative buchwald->arylamine C-N Bond Formation arylalkyne Aryl Alkyne Derivative sonogashira->arylalkyne C-C Bond Formation fluoro_substituted Fluoro-Substituted Derivative snar->fluoro_substituted C-N, C-O, or C-S Bond Formation

References

Application Note: Suzuki-Miyaura Coupling with 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for the Synthesis of Complex Biaryl Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Substrate

In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized biaryl structures is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable, yet challenging, building block: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene .

This substrate is of significant interest due to its dense array of functional groups, each offering a handle for subsequent chemical modification. The nitro group, a potent electron-withdrawing group, not only activates the aryl bromide towards oxidative addition but also serves as a precursor to an aniline moiety. The fluorine atom provides a site for potential metabolic blocking or modulation of electronic properties, while the methoxy group can influence conformation and solubility. Mastering the Suzuki coupling of this substrate is therefore a key step in the synthesis of complex pharmaceutical intermediates and advanced materials.

This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights to ensure successful and reproducible outcomes.

Mechanistic Considerations for a Complex Substrate

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] However, the specific substituents on this compound introduce important considerations.

  • Oxidative Addition: This is often the rate-determining step.[3] The aryl ring is highly electron-deficient due to the strong withdrawing effect of the nitro (-NO₂) group. This electronic property significantly facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst, often allowing for milder reaction conditions compared to electron-rich aryl bromides.[5][6] While the nitro group can sometimes act as a pseudohalide, the C-Br bond is substantially more reactive and will be the exclusive site of coupling.[5][7]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its ester) to the palladium(II) center. It is initiated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[2] The choice of base is critical to ensure a sufficient reaction rate without promoting side reactions like protodeboronation of the boronic acid partner.[8]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. The steric hindrance from the ortho-methoxy group can influence the rate of this step, making the choice of an appropriate, often bulky, phosphine ligand essential to facilitate the process.[9][10][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Adduct) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂(Ar') (Di-organo Complex) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product caption Fig. 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Fig. 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Optimizing the Reaction: A Pillars-of-Success Analysis

Achieving high yields and purity requires careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the boronic acid partner.

Pillar 1: Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, the steric hindrance from the ortho-methoxy group and the electron-deficient nature of the substrate often necessitate a more robust system.

  • Expert Insight: For challenging substrates like this, pre-formed catalysts or systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand are superior. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[8][9][10] These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly active in oxidative addition, and also accelerate the final reductive elimination step.[4]

Pillar 2: The Role of the Base

The base is not merely a spectator; it is essential for the transmetalation step. Its strength and solubility are critical factors.

  • Expert Insight: A moderately strong inorganic base is typically ideal.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Often used in aqueous solvent mixtures. Cs₂CO₃ is more soluble and can be more effective for difficult couplings.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly in anhydrous polar aprotic solvents like dioxane or THF.

    • Potassium Fluoride (KF): A milder option that can be beneficial if the boronic acid partner is sensitive to protodeboronation or if base-labile functional groups are present.[12]

Pillar 3: Solvent System

The solvent must solubilize all components of the reaction and is often a mixture of an organic solvent and water.

  • Expert Insight:

    • 1,4-Dioxane/Water or Toluene/Water: Classic solvent systems that work well for a broad range of Suzuki couplings. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Tetrahydrofuran (THF)/Water: Another common and effective choice.

    • N,N-Dimethylformamide (DMF): Can be useful for substrates with poor solubility, but care must be taken as it can decompose at high temperatures.[12]

Pillar 4: Boronic Acid/Ester Quality

The stability and purity of the organoboron reagent are critical. Boronic acids can undergo decomposition via protodeboronation or trimerization to form boroxines.[1]

  • Expert Insight: Always use high-purity boronic acids. If yields are low, consider using the corresponding pinacol ester (a boronate ester), which is generally more stable and less prone to side reactions.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • XPhos (0.04 eq., 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and XPhos. Add this solid mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst by oxidizing the phosphine ligand.[8]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). The solution should be thoroughly sparged with the inert gas for 10-15 minutes prior to addition.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Experimental Workflow

Workflow start Start: Reagent Assembly reagents 1. Add Solids: Aryl Bromide, Boronic Acid, K₃PO₄, Pd(OAc)₂/XPhos start->reagents inert 2. Inerting: Evacuate & Backfill with Argon (3x) reagents->inert solvents 3. Add Degassed Solvents: Dioxane & Water inert->solvents react 4. Heat & Stir: 80-100 °C, 4-16 h solvents->react monitor 5. Monitor Progress: TLC / LC-MS react->monitor workup 6. Aqueous Workup: EtOAc/Water Extraction monitor->workup Reaction Complete purify 7. Purification: Flash Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Fig. 2: Step-by-step experimental workflow.

Data Summary & Troubleshooting

The success of the reaction is highly dependent on the chosen conditions. The following table provides a guideline for expected outcomes based on different catalytic systems.

Catalyst SystemBaseSolventTemp (°C)Typical YieldNotes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10040-70%"Classic" conditions; may be sluggish and require longer reaction times.
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9085-95%Highly efficient system for electron-deficient and sterically hindered substrates.[9]
Pd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O80>90%Excellent activity at lower temperatures, good for sensitive substrates.
PEPPSI-IPr (NHC)t-BuOKDioxane100>90%N-Heterocyclic Carbene catalyst, very robust but requires stronger, anhydrous base conditions.[10]
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure a strictly inert atmosphere was maintained. Check the quality of the palladium source and ligand. Increase catalyst loading to 5 mol%.[8]

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: Presence of excess water or overly harsh basic conditions.

    • Solution: Use anhydrous base (K₃PO₄) and solvents. Consider switching to a milder base like KF. Use the more stable boronic pinacol ester instead of the acid.[8]

  • Hydrodehalogenation (Loss of Bromine):

    • Cause: Competing side reaction, sometimes promoted by impurities or excess base.

    • Solution: Ensure high-purity reagents. Lowering the reaction temperature or reaction time may help.

  • Homocoupling of Boronic Acid:

    • Cause: Often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[1]

    • Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.

Conclusion: A Self-Validating Protocol

This guide provides a robust framework for the successful Suzuki-Miyaura coupling of this compound. The protocol is designed as a self-validating system. The inclusion of in-process controls (TLC, LC-MS) allows the researcher to confirm the consumption of starting material and the formation of the product in real-time. Final characterization by NMR and MS provides definitive validation of the outcome. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can confidently and reproducibly synthesize complex biaryl molecules, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Polysubstituted Aromatic Core

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings.[1] Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr reactions are effective on electron-deficient rings, particularly those bearing potent electron-withdrawing groups and a suitable leaving group.[1][2] This application note delves into the synthetic utility of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene , a versatile and highly activated substrate for SNAr transformations.

The unique arrangement of substituents on this molecule dictates its reactivity profile:

  • A Strong Activating Group: The nitro group (-NO₂) at the C5 position is a powerful electron-withdrawing group that activates the entire aromatic ring for nucleophilic attack. Its presence is crucial for stabilizing the key reaction intermediate.[1][3]

  • Two Distinct Leaving Groups: The presence of both a bromine atom at C1 and a fluorine atom at C4 presents a question of regioselectivity. Understanding which halide is preferentially displaced is key to predictive synthesis.

  • Modulating Substituents: A methoxy group (-OCH₃) at C2 further influences the electronic landscape of the ring.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the reaction mechanism, authoritative protocols for predictable and efficient substitution, and insights into the application of the resulting products.

Pillar 1: Mechanism and Regioselectivity - The "Why" Behind the Reaction

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[4][5] A comprehensive understanding of this pathway is essential for optimizing reaction conditions and predicting outcomes.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This leads to the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex .[1][6][7] The stability of this complex is the lynchpin of the entire process. The electron-withdrawing nitro group, positioned ortho to the bromine and para to the fluorine, plays a critical role by delocalizing the negative charge through resonance, thereby lowering the activation energy of this first, rate-determining step.[3][8]

Step 2: Elimination and Restoration of Aromaticity In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[5]

G start Dissolve Substrate & Morpholine in DMF add_base Add K₂CO₃ (Base) start->add_base heat Heat Reaction Mixture (e.g., 80-100 °C) add_base->heat monitor Monitor by TLC until Substrate is Consumed heat->monitor workup Aqueous Workup: Quench with H₂O, Extract with EtOAc monitor->workup wash Wash Organic Layer (H₂O, Brine) workup->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

References

reduction of the nitro group in 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Reduction of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This application note provides a detailed guide to the chemoselective to yield 5-Bromo-2-fluoro-4-methoxyaniline. The parent compound, with its specific arrangement of halo, methoxy, and nitro functionalities, presents a challenge that requires careful selection of reduction methodology to preserve the other sensitive groups. This document explores several robust and reliable protocols, focusing on methods utilizing sodium dithionite, iron powder, and tin(II) chloride. We delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: Strategic Importance of the Target Aniline

The reduction of this compound is a critical step in synthesizing 5-Bromo-2-fluoro-4-methoxyaniline. Substituted anilines are highly valuable intermediates in the synthesis of complex organic molecules. The unique substitution pattern of the target aniline, featuring bromo, fluoro, and methoxy groups, makes it a versatile building block for introducing a range of functionalities into larger molecules, a common requirement in drug discovery and materials science.

The primary challenge in this transformation is chemoselectivity. The chosen reducing agent must selectively act on the nitro group without affecting the carbon-bromine or carbon-fluorine bonds, which are susceptible to reduction under certain conditions (e.g., aggressive catalytic hydrogenation). Therefore, methods known for their mildness and high functional group tolerance are preferred.[1][2]

This guide presents three well-established methods that balance reactivity, selectivity, cost, and operational safety.

Overview of Reduction Methodologies

The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[3][4] Several classes of reagents can effect this transformation.

  • Catalytic Hydrogenation: While highly efficient, this method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[5] A significant drawback is the potential for competitive hydrodehalogenation, which would cleave the C-Br bond.[6] Therefore, it is often avoided for substrates containing sensitive halogen substituents unless specific, highly selective catalysts are used.

  • Stoichiometric Metal Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and robust approach.[6] These methods are generally very chemoselective for the nitro group and are cost-effective.[1] However, they generate stoichiometric amounts of metal salt waste, which can complicate product purification and waste disposal.[7]

  • Sulfur-Based Reagents: Reagents like sodium dithionite (Na₂S₂O₄) are mild, inexpensive, and highly effective reducing agents for aromatic nitro compounds.[8][9] They operate under neutral or slightly basic conditions and are known for their excellent tolerance of other functional groups, making them an attractive metal-free alternative.[9][10]

Based on these considerations, we will focus on protocols using sodium dithionite, iron, and tin(II) chloride as they offer the best combination of selectivity and reliability for the target substrate.

Protocol I: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is a versatile and economical reducing agent. Its efficacy stems from the formation of the sulfur dioxide radical anion (•SO₂⁻) in solution, which acts as the key reducing species via a single-electron transfer mechanism.[9][11] This method is prized for its mild conditions and high chemoselectivity.[9]

Reaction Scheme

reactant This compound reagents Na₂S₂O₄ THF/H₂O reactant->reagents product 5-Bromo-2-fluoro-4-methoxyaniline reagents->product start Start setup Combine Substrate, Fe, NH₄Cl in Ethanol/Water start->setup reflux Heat to Reflux (75-80 °C) setup->reflux monitor Monitor by TLC reflux->monitor filter Cool and Filter (Hot Filtration) monitor->filter concentrate Concentrate Filtrate filter->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Wash, Dry, Purify extract->purify end End purify->end sub Ar-NO₂ Nitroarene int1 Ar-N=O Nitroso Intermediate sub->int1 + 2e⁻, + 2H⁺ int2 Ar-NHOH Hydroxylamine Intermediate int1->int2 + 2e⁻, + 2H⁺ prod Ar-NH₂ Aniline Product int2->prod + 2e⁻, + 2H⁺

References

Application Notes & Protocols: Strategic Use of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The starting materials chosen for a synthetic campaign often dictate the feasibility, efficiency, and novelty of the drug candidates that can be produced. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a prime example of a highly versatile and strategically designed building block. Its polysubstituted aromatic core, featuring four distinct and orthogonally reactive functional groups, provides chemists with a powerful platform for generating diverse pharmaceutical intermediates.

The intrinsic reactivity of this compound is governed by a delicate interplay of electronic and steric effects:

  • A bromo group, ideal for palladium-catalyzed cross-coupling reactions.

  • A fluoro group, activated for nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group positioned para to it.

  • A nitro group, which not only activates the ring but also serves as a synthetic handle for a primary amine.

  • A methoxy group, which modulates the electronic properties and can influence regioselectivity.

This unique arrangement allows for a sequence of selective transformations, enabling the controlled, stepwise assembly of highly functionalized scaffolds. These scaffolds are frequently found at the core of targeted therapeutics, particularly in the realm of kinase inhibitors used in oncology. This guide provides an in-depth analysis of the compound's reactivity and offers detailed protocols for its application in key synthetic transformations.

Reactivity Analysis: Harnessing Orthogonal Functional Groups

The synthetic utility of this compound lies in the ability to address its functional groups selectively. Understanding the inherent reactivity of each site is crucial for designing successful synthetic routes.

  • The Bromo Position (C1): The carbon-bromine bond is the primary site for forming new carbon-carbon and carbon-nitrogen bonds via transition metal catalysis. It is significantly less susceptible to SNAr compared to the activated fluorine atom, providing a clear reactive distinction. This site is the handle for Suzuki-Miyaura and Buchwald-Hartwig reactions.[1]

  • The Fluoro Position (C4): The fluorine atom is a poor leaving group in classical SN2 reactions but is an excellent leaving group in SNAr when the aromatic ring is sufficiently electron-poor. The para-nitro group provides powerful activation, making this position highly susceptible to attack by nucleophiles like amines and alcohols.[2][3]

  • The Nitro Position (C5): The nitro group is a cornerstone of this reagent's utility. Beyond its role as a potent activating group for SNAr, it is readily reduced to a primary aniline. This transformation is one of the most fundamental and reliable reactions in medicinal chemistry, unlocking a critical functional group for amide couplings, sulfonamide formations, and other elaborations.[4]

The logical relationship between these reactive sites allows for a planned synthetic sequence, as illustrated below.

G cluster_start Starting Material cluster_paths Primary Transformations (Orthogonal Reactivity) cluster_secondary Secondary Transformation cluster_end Core Intermediates start This compound suzuki Suzuki Coupling (C-C Formation) start->suzuki @ C1-Br buchwald Buchwald-Hartwig (C-N Formation) start->buchwald @ C1-Br snar SNAr (C-Nu Formation) start->snar @ C4-F reduction Nitro Reduction (Amine Formation) suzuki->reduction buchwald->reduction snar->reduction biaryl Biaryl Aniline reduction->biaryl from Suzuki path diarylamine Diaryl Amine reduction->diarylamine from B-H path alkoxy Alkoxy Aniline reduction->alkoxy from SNAr path

Fig. 1: Orthogonal reactivity map of the title compound.

Core Synthetic Applications & Protocols

The following sections provide detailed protocols for the most critical transformations involving this compound.

Palladium-Catalyzed Cross-Coupling at the Bromine Site

These reactions are the cornerstone of modern C-C and C-N bond formation, offering broad functional group tolerance and reliable outcomes.[5] An inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronate ester, to form a biaryl linkage.[6][7][8]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand such as SPhos or XPhos (2-4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME, and an aqueous solution of the base (e.g., 2M K₂CO₃). A typical ratio is 4:1 organic to aqueous.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Base: The base is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[6] The choice of base can influence reaction rate and functional group compatibility.

  • Ligand: Sterically bulky and electron-rich phosphine ligands (e.g., SPhos) accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[9]

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, a key transformation for synthesizing many pharmaceutical cores.[10][11][12]

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) to a dry reaction vessel.

  • Reagent Addition: Add the desired amine (1.1-1.3 equiv) and anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: After cooling, quench the reaction by carefully adding water or a saturated NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography.

Causality Behind Choices:

  • Base: A strong base is required to deprotonate the amine, forming the amide in the catalytic cycle, which then participates in reductive elimination.[13] NaOt-Bu is common, but K₃PO₄ offers better tolerance for base-sensitive functional groups.[13]

  • Ligand: The choice of ligand is critical and depends on the amine. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step, which is often rate-limiting.[12]

Protocol: Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Site

The strong electron-withdrawing effect of the para-nitro group makes the C4-fluorine an excellent site for SNAr.[3]

Step-by-Step Methodology:

  • Reagent Solution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equiv) and a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA) (2.0-3.0 equiv) to assist in scavenging the HF byproduct.

  • Reaction: Heat the reaction mixture, typically between 60 °C and 120 °C.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice water. This will often precipitate the product. If not, extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer extensively with water to remove the high-boiling point solvent, then wash with brine, dry, and concentrate.

  • Purification: Purify the crude material by recrystallization or flash chromatography.

Protocol: Reduction of the Nitro Group

This step converts the nitro group into a versatile primary amine, often performed after other modifications to the ring.

Step-by-Step Methodology (using Iron):

  • Reaction Setup: To a flask containing this compound (1.0 equiv), add a solvent mixture, typically ethanol and water.

  • Reagent Addition: Add iron powder (Fe, 5-10 equiv) and a catalytic amount of an acid, such as ammonium chloride (NH₄Cl) or acetic acid.

  • Reaction: Heat the slurry to reflux (around 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor by TLC until the starting material is consumed (usually 1-4 hours). The product aniline will have a much lower Rf.

  • Work-up: Cool the reaction and filter it through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove the ethanol. Add water and a base (e.g., NaHCO₃) to neutralize the acid and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the aniline derivative.

Integrated Synthesis Workflow: A Kinase Inhibitor Core

The true power of this compound is realized in multi-step syntheses. The following workflow illustrates how the protocols above can be combined to build a complex pharmaceutical intermediate.

G A This compound B Intermediate 1 (C1-Amine Adduct) A->B Buchwald-Hartwig (R¹-NH₂, Pd-cat, Base) @ C1-Br C Intermediate 2 (C1-Amine, C4-Ether) B->C SNAr Reaction (R²-OH, Base) @ C4-F D Final Core Structure (Tri-substituted Aniline) C->D Nitro Reduction (Fe/NH₄Cl or H₂/Pd-C) @ C5-NO₂

Fig. 2: Sequential synthesis of a complex pharmaceutical core.

This sequence demonstrates a highly convergent and efficient strategy. By first addressing the bromine via a Buchwald-Hartwig coupling, followed by an SNAr at the fluorine site, and concluding with the nitro reduction, a complex, tri-functionalized aniline core is assembled with high regiochemical control.

Summary of Reaction Conditions

Reaction TypeTarget SiteTypical Catalyst/ReagentsBaseSolventTemperature (°C)
Suzuki-Miyaura C1-BrPd(PPh₃)₄ or Pd₂(dba)₃/SPhos, Arylboronic AcidK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig C1-BrPd₂(dba)₃/Xantphos, AmineNaOt-Bu, K₃PO₄Toluene, Dioxane80-110
SNAr C4-FAmine or Alcohol NucleophileK₂CO₃, DIPEADMF, DMSO, NMP60-120
Nitro Reduction C5-NO₂Fe powder, SnCl₂, or H₂/Pd-CNH₄Cl (cat.)EtOH/H₂O, EtOAc25-90

Conclusion

This compound is far more than a simple aromatic halide. It is a sophisticated synthetic tool, engineered with multiple points of reactivity that can be addressed in a selective and predictable manner. Its utility in forming C-C, C-N, and C-O bonds, coupled with the latent amine functionality of the nitro group, makes it an invaluable precursor for the synthesis of complex pharmaceutical intermediates. The protocols and strategic insights provided herein are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this versatile building block in their quest for novel therapeutics.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction has found broad application in the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2][5] This application note provides a detailed experimental protocol for the Sonogashira coupling of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, an electron-deficient aryl halide, with a terminal alkyne. The protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

The substrate, this compound, presents an interesting case for Sonogashira coupling. The presence of electron-withdrawing nitro and fluoro groups can influence the reactivity of the aryl bromide. Generally, aryl halides with electron-withdrawing groups are more reactive in Sonogashira couplings.[6] The reactivity order for aryl halides is typically I > OTf > Br > Cl.[7]

Materials and Reagents

Proper preparation and handling of all materials and reagents are critical for the success of the Sonogashira coupling reaction. Anhydrous and anaerobic conditions are often recommended to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling), and to protect the palladium catalyst from deactivation.[1][3]

ReagentFormulaM.W.PuritySupplierNotes
This compoundC₇H₅BrFNO₃250.02>98%Commercially AvailableStore in a cool, dry place.
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.13>98%Commercially AvailableShould be freshly distilled if purity is a concern.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56>98%Commercially AvailableAir and moisture sensitive. Store under inert atmosphere.
Copper(I) IodideCuI190.45>99%Commercially AvailableProtect from light.
Triethylamine(C₂H₅)₃N101.19>99.5%Commercially AvailableShould be freshly distilled and stored over KOH.
TolueneC₇H₈92.14AnhydrousCommercially AvailableStore over molecular sieves.

Safety Precautions:

  • This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Copper(I) Iodide: Can cause skin and eye irritation.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary depending on the specific alkyne used.

Reaction Setup Workflow

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk flask under vacuum B Backfill with Argon A->B C Add Pd(PPh₃)₄ and CuI B->C D Add this compound C->D E Add anhydrous Toluene and Triethylamine D->E F Degas the mixture (freeze-pump-thaw) E->F G Add terminal alkyne via syringe F->G H Stir at room temperature or heat as required G->H I Monitor reaction by TLC or GC-MS H->I J Quench with saturated NH₄Cl I->J K Extract with an organic solvent (e.g., Ethyl Acetate) J->K L Wash organic layer with brine K->L M Dry over Na₂SO₄ and concentrate L->M N Purify by column chromatography M->N

Caption: Experimental workflow for the Sonogashira coupling reaction.

Detailed Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.05-0.10 eq).[10] The use of two catalysts is typical for this reaction.[1]

  • Addition of Reactants: Add this compound (1.0 eq) to the flask.

  • Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of a base. An amine base, such as triethylamine or diisopropylamine, is commonly used and can also act as a solvent.[1][10][11] The base is crucial to neutralize the hydrogen halide byproduct formed during the reaction.[1][11]

  • Degassing: To ensure anaerobic conditions, the reaction mixture should be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via a syringe.

  • Reaction Conditions: The reaction is typically stirred at room temperature, but for less reactive aryl bromides, heating may be necessary.[1][7] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

The Underlying Science: Mechanism of the Sonogashira Coupling

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

Catalytic Cycles of the Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X      L₂ Pd0->Pd_complex Oxidative Addition (R-X) Transmetalation R-Pd(II)-C≡CR'        L₂ Pd_complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R-C≡C-R' Transmetalation->Product CuX CuX Cu_acetylide Cu-C≡C-R' CuX->Cu_acetylide Deprotonation Cu_acetylide->Transmetalation Cu_acetylide->CuX Alkyne H-C≡C-R' Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) complex.[1][7]

  • Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle. This step transfers the alkynyl group from copper to palladium.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The Copper Cycle:

  • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide intermediate.[1] The base facilitates the deprotonation of the terminal alkyne.[2][11]

  • Role of the Co-catalyst: This copper acetylide is the key species that participates in the transmetalation step with the palladium complex. The copper co-catalyst is crucial for increasing the reaction rate under mild conditions.[1]

While the copper co-catalyst is generally beneficial, it can also promote the undesirable homocoupling of the alkyne. In some cases, a "copper-free" Sonogashira protocol is employed to avoid this side reaction.[1][6]

Characterization and Analysis

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of both the aryl and alkynyl moieties and their connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C triple bond stretching frequency.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, poor quality reagents, insufficient degassing.Use a fresh batch of catalyst and freshly distilled solvents and base. Ensure the reaction is set up under a strict inert atmosphere.
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen, excess copper catalyst.Thoroughly degas the reaction mixture. Consider reducing the amount of copper catalyst or switching to a copper-free protocol.
Incomplete Reaction Insufficient reaction time or temperature, low reactivity of the aryl bromide.Increase the reaction time and/or temperature. Consider using a more active palladium catalyst or ligand system.
Difficulty in Product Purification Similar polarity of product and starting materials or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of substituted alkynes. The protocol detailed above for the coupling of this compound provides a robust starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize the reaction for their specific needs, paving the way for the efficient synthesis of complex molecules for various applications in research and drug development.

References

The Alchemist's Keystone: Unlocking Agrochemical Innovation with 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern agrochemical research, the discovery of novel molecular entities with superior efficacy and enhanced environmental profiles is a paramount objective. Central to this endeavor is the strategic utilization of versatile chemical building blocks—compounds that, in the hands of a skilled chemist, can be elaborated into a diverse array of bioactive molecules. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3) has emerged as such a keystone, a highly functionalized aromatic ring poised for selective chemical transformations. This guide provides an in-depth exploration of its potential applications in the synthesis of next-generation herbicides, fungicides, and insecticides, complete with detailed synthetic protocols and mechanistic insights.

Physicochemical Properties and Strategic Importance

This compound is a crystalline solid characterized by a unique substitution pattern that offers a confluence of reactive sites.[1][2] The strategic placement of bromo, fluoro, methoxy, and nitro groups on the benzene ring provides a rich platform for a variety of chemical modifications, making it a valuable intermediate in the synthesis of complex agrochemicals.[1][3]

PropertyValueSource
CAS Number 935288-20-3[1][2]
Molecular Formula C₇H₅BrFNO₃[1][2]
Molecular Weight 250.02 g/mol [1]
Appearance Solid[2]
Storage 2-8 °C[1]

The presence of a bromine atom facilitates cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization. The fluorine atom can enhance the biological activity and metabolic stability of the final product, a common strategy in agrochemical design.

Synthetic Utility in Agrochemical Research: A World of Possibilities

The true potential of this compound lies in its versatility as a synthetic intermediate. Its distinct functional groups can be selectively manipulated to construct a variety of agrochemically relevant scaffolds.

Gateway to Novel Herbicides: The Power of Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This provides a straightforward method for introducing diverse functionalities that can impart herbicidal activity.

One plausible application is the synthesis of novel protoporphyrinogen oxidase (PPO) inhibiting herbicides. The general structure of many PPO inhibitors features a substituted phenyl ring linked to a heterocyclic moiety. This compound can serve as the foundational phenyl unit.

Protocol 1: Synthesis of a Phenyl-pyrazole Herbicide Precursor

This protocol outlines a hypothetical synthesis of a phenyl-pyrazole derivative, a common scaffold in PPO-inhibiting herbicides, using this compound as the starting material.

Materials:

  • This compound

  • 3-Methyl-1H-pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 3-methyl-1H-pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenyl-pyrazole derivative.

Causality: The fluorine atom is a good leaving group in SNAr reactions, especially when activated by the ortho- and para-directing nitro group. The pyrazole nitrogen acts as the nucleophile, displacing the fluorine to form the C-N bond.

G reactant1 This compound reagents K₂CO₃, DMF reactant1->reagents reactant2 3-Methyl-1H-pyrazole reactant2->reagents product Phenyl-pyrazole Derivative reagents->product

Caption: Synthetic workflow for a phenyl-pyrazole derivative.

Crafting Advanced Fungicides and Insecticides: The Versatility of the Bromo and Nitro Groups

The bromine atom and the nitro group on the this compound ring offer additional handles for synthetic manipulation, enabling the creation of complex molecules with potential fungicidal and insecticidal properties.

2.2.1. Suzuki Coupling for Biphenyl Scaffolds

The bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the construction of biphenyl structures, which are present in a number of successful agrochemicals.

Protocol 2: Synthesis of a Biphenyl Intermediate via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with toluene (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the biphenyl product.

Causality: The palladium catalyst facilitates the coupling of the arylboronic acid with the brominated aromatic ring, forming a new carbon-carbon bond.

G cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Product Biphenyl Derivative This compound->Product Arylboronic acid Arylboronic acid Arylboronic acid->Product Pd(OAc)₂ Pd(OAc)₂ Pd(OAc)₂->Product PPh₃ PPh₃ PPh₃->Product K₂CO₃ K₂CO₃ K₂CO₃->Product

Caption: Suzuki coupling for biphenyl synthesis.

2.2.2. Reduction of the Nitro Group to Access Anilines

The nitro group can be selectively reduced to an aniline, which is a key functional group in many agrochemicals, including some fungicides and insecticides. This transformation opens up a vast array of subsequent chemical modifications, such as amide bond formation.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol provides a standard method for the reduction of the nitro group in a substituted nitrobenzene.

Materials:

  • Substituted nitrobenzene (e.g., the product from Protocol 1 or 2)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a suspension of the nitro compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the aniline derivative.

Causality: Iron powder in the presence of an acidic source (in this case, generated in situ from ammonium chloride) is a classic and effective reagent for the reduction of aromatic nitro groups to anilines.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound represents a powerful and versatile building block for the synthesis of novel agrochemicals. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, providing access to diverse and complex molecular architectures. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable compound in the ongoing quest for more effective and sustainable crop protection solutions.

References

The Strategic Role of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Materials Innovation

In the landscape of materials science, the strategic design of molecular precursors is paramount to the development of novel functional materials. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene emerges as a uniquely versatile building block, offering a rich platform for chemical modification.[1] Its benzene core is strategically adorned with four distinct functional groups: a nitro group, a methoxy group, and two different halogens (bromine and fluorine). This specific arrangement of electron-withdrawing and -donating groups, along with multiple reactive sites, allows for a high degree of control in synthesizing complex organic molecules tailored for applications in organic electronics, advanced polymers, and functional dyes.[2][3] This guide provides an in-depth analysis of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of next-generation materials.

Chemical Properties and Reactivity Profile

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical and physical properties.

PropertyValueReference(s)
CAS Number 935288-20-3[4]
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
Appearance Light-yellow to yellow powder or crystals
Purity Typically ≥95%
Solubility Very soluble in DMF, soluble in methanol[1]

The reactivity of the aromatic ring is dominated by the strong electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[5][6] The methoxy group, being electron-donating, and the halogens also influence the regioselectivity of reactions.

A key feature of this molecule is the presence of two different halogens, which can be selectively addressed in different types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions. This is due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[7] The strong activation by the ortho-nitro group makes the carbon atom attached to the fluorine highly electrophilic.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is more reactive than the carbon-fluorine bond in oxidative addition to a palladium(0) catalyst, which is the first step in reactions like the Suzuki-Miyaura coupling.[8] This allows for the selective formation of carbon-carbon bonds at the bromine position.

This differential reactivity is the cornerstone of its utility, enabling sequential and site-selective modifications.

Applications in Materials Science

The unique chemical handles on this compound make it a valuable precursor for a range of advanced materials.

Synthesis of Conjugated Polymers

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. They are the active components in many organic electronic devices.[9] this compound can be used as a monomer or a precursor to a monomer in polymerization reactions.

For instance, through a Suzuki-Miyaura cross-coupling reaction, the bromine atom can be coupled with a diboronic acid or ester to form a polymer backbone.[10] The remaining fluorine, methoxy, and nitro groups can be used to tune the polymer's solubility, electronic properties, and solid-state packing. The nitro group, in particular, can be reduced to an amine, providing a site for further post-polymerization functionalization or for creating polymers with different electronic characteristics.[11]

start 1-Bromo-4-fluoro- 2-methoxy-5-nitrobenzene suzuki Suzuki Coupling (at Br position) start->suzuki polymer Conjugated Polymer with Pendant F, OMe, NO2 suzuki->polymer reduction Reduction of NO2 to NH2 polymer->reduction functionalized_polymer Functionalized Polymer reduction->functionalized_polymer

Workflow for Polymer Synthesis.
Development of Organic Electronic Materials

Functionalized nitrobenzenes are key components in the synthesis of materials for organic electronics, including those with electro-optic properties.[2][12][13] By using this compound as a starting material, researchers can construct molecules with tailored electronic properties.

Through sequential SNAr and Suzuki coupling reactions, complex asymmetric molecules can be synthesized. These molecules can possess large dipole moments and hyperpolarizabilities, which are desirable for electro-optic applications. The ability to introduce different functional groups at specific positions allows for fine-tuning of the material's energy levels (HOMO/LUMO) and charge transport characteristics, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]

Precursor for Dyes and Pigments

The chromophoric properties of many organic dyes and pigments are derived from extended π-conjugated systems, often involving azo (-N=N-) groups.[14] The nitro group on this compound can be readily reduced to an amino group.[11] This resulting aniline derivative can then be diazotized and coupled with other aromatic compounds to form a wide variety of azo dyes.[15] The other substituents on the ring (Br, F, OMe) can be used to modify the color, solubility, and lightfastness of the resulting dyes.

Detailed Application Protocols

The following protocols are designed to be robust starting points for the synthetic modification of this compound.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

This protocol describes the selective replacement of the fluorine atom with an amine nucleophile. The fluorine is the more reactive leaving group in SNAr reactions due to its high electronegativity.[7]

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 mL).

  • Add the nucleophile (e.g., morpholine, 1.2 mmol, 1.2 equiv) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[16]

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - Substrate - Base (K2CO3) - Solvent (DMF) nucleophile Add Nucleophile (e.g., Morpholine) reagents->nucleophile heat Heat to 80-100 °C (4-12 hours) nucleophile->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

General Workflow for SNAr.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the Bromine Position

This protocol details the palladium-catalyzed coupling of the bromine atom with an arylboronic acid. The C-Br bond is preferentially cleaved in the oxidative addition step over the C-F bond.[8]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[17]

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[18]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Solids: - Substrate - Boronic Acid - Base - Pd Catalyst degas Evacuate and Backfill with Argon (3x) reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat to 80-110 °C (8-24 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute and Extract cool->extract wash Wash with Water/Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

General Workflow for Suzuki Coupling.
Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes a standard method for the reduction of the nitro group, which is a key transformation for the synthesis of dyes and for introducing a new point of functionalization.

Materials:

  • Nitro-substituted benzene derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nitro-substituted starting material (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 mmol, 4-5 equiv).

  • Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate (30 mL) and a saturated solution of NaHCO₃ to neutralize the acid and basify the mixture (check with pH paper).

  • Stir vigorously until the tin salts precipitate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the aniline derivative.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced materials. Its unique substitution pattern allows for selective and sequential functionalization through well-established synthetic methodologies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. By providing researchers with a platform to precisely control molecular architecture, this compound opens up new avenues for the development of bespoke polymers, organic electronic materials, and functional dyes with tailored properties. The protocols outlined in this guide serve as a robust foundation for exploring the full potential of this multifaceted building block in materials science innovation.

References

Application Notes and Protocols: Synthetic Routes to Novel Heterocycles Using 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for constructing novel heterocyclic scaffolds utilizing 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. This versatile building block offers a unique combination of reactive sites, enabling a range of selective transformations. We will explore its application in Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and subsequent reductive cyclization strategies to access high-value heterocycles such as benzimidazoles and quinoxalines. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers to leverage this substrate's full synthetic potential.

Introduction: The Strategic Value of this compound

This compound is a trifunctionalized aromatic scaffold of significant interest in modern organic synthesis. Its utility stems from the electronically distinct and orthogonally reactive functional groups arranged on the benzene ring:

  • Fluoro Group: Positioned para to a strongly electron-withdrawing nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • Bromo Group: While less reactive in SNAr, the carbon-bromine bond is the primary site for Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Nitro Group: Serves a dual purpose. It powerfully activates the ring for SNAr and acts as a masked amino group, which, upon reduction, becomes a key nucleophile for subsequent intramolecular cyclization reactions to form heterocyclic rings.

  • Methoxy Group: This electron-donating group modulates the electronic properties of the ring and influences the regioselectivity of further substitutions.

This unique arrangement allows for a sequential and controlled introduction of substituents, making it an ideal starting material for building complex molecular architectures commonly found in pharmaceuticals and functional materials.[1][2]

Orthogonal Reactivity: A Tale of Two Halogens

The primary strategic advantage of this substrate is the differential reactivity of its two halogen atoms under distinct reaction conditions. The fluorine atom is preferentially displaced by nucleophiles under SNAr conditions, while the bromine atom is the preferred site for metal-catalyzed cross-coupling. This orthogonality is the cornerstone of its synthetic utility.

G cluster_1 Products start 1-Bromo-4-fluoro-2-methoxy- 5-nitrobenzene snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu⁻ (e.g., R₂NH)  Heat, Base pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling  Pd Catalyst, Ligand  Base, Coupling Partner snar_prod Substitution at C-F (Br remains) snar->snar_prod pd_prod Coupling at C-Br (F remains) pd_coupling->pd_prod

Diagram 1: Orthogonal reactivity of this compound.

Table 1: Summary of Halogen Reactivity
Reaction TypePreferred Reactive SiteTypical ConditionsRationale
Nucleophilic Aromatic Substitution (SNAr) C-F BondNucleophile (e.g., amine, alkoxide), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF), HeatThe C-F bond is more polarized, and the carbon atom is more electrophilic. The nitro group at the para position provides powerful resonance stabilization for the negative charge in the Meisenheimer intermediate.[3][4][5]
Buchwald-Hartwig Amination C-Br BondPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Amine, Toluene, HeatThe C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial step in the catalytic cycle.[6][7][8][9]
Suzuki-Miyaura Coupling C-Br BondPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic Acid, Toluene/H₂O, HeatSimilar to Buchwald-Hartwig, the oxidative addition of the C-Br bond to the palladium catalyst is much more facile than that of the highly stable C-F bond.[10][11][12]

Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is typically the first step in a synthetic sequence, leveraging the activated C-F bond. This reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[4][13]

Protocol 3.1: SNAr with a Secondary Amine (Morpholine)

This protocol details the substitution of the fluorine atom with morpholine, a common transformation for introducing a nitrogen-containing moiety.

Objective: To synthesize 4-(1-bromo-2-methoxy-5-nitrophenyl)morpholine.

Materials:

  • This compound (1.0 eq, e.g., 2.52 g, 10 mmol)

  • Morpholine (1.5 eq, e.g., 1.31 mL, 15 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 20 mmol)

  • Dimethyl Sulfoxide (DMSO) (Approx. 5 mL per gram of starting material)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and DMSO.

  • Begin stirring the suspension at room temperature.

  • Add the morpholine dropwise to the mixture.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water (approx. 10 times the volume of DMSO used). A solid precipitate should form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts.

  • Wash the filter cake with a small amount of cold ethanol or isopropanol to aid in drying.

  • Dry the product under vacuum to yield the desired substituted product, typically as a yellow or orange solid.

Causality Note: DMSO is used as the solvent due to its high polarity and aprotic nature, which accelerates SNAr reactions. K₂CO₃ acts as a base to neutralize the HF generated during the reaction, driving it to completion. An excess of the amine nucleophile is used to ensure the reaction goes to completion.

Synthetic Strategy II: Reductive Cyclization to Form Benzimidazoles

A powerful application of this substrate involves a multi-step sequence to construct the benzimidazole core, a privileged scaffold in medicinal chemistry.[14][15] The general workflow involves SNAr, followed by nitro reduction and subsequent cyclization.

G start 1-Bromo-4-fluoro-2-methoxy- 5-nitrobenzene step1 Step 1: SNAr (R-NH₂) start->step1 intermediate1 N-Aryl Intermediate step1->intermediate1 step2 Step 2: Nitro Reduction (e.g., SnCl₂ or H₂/Pd-C) intermediate1->step2 intermediate2 1,2-Diamine Derivative step2->intermediate2 step3 Step 3: Cyclization (R'-CHO, Na₂S₂O₅) intermediate2->step3 product Substituted Benzimidazole step3->product

Diagram 2: Workflow for the synthesis of Benzimidazoles.

Protocol 4.1: Multi-step Synthesis of a 7-Bromo-4-methoxy-benzimidazole Derivative

This protocol outlines the synthesis from the starting material to the final heterocyclic product.

Part A: Synthesis of N-Alkyl-4-bromo-5-methoxy-2-nitroaniline (SNAr)

  • Follow Protocol 3.1 , substituting morpholine with a primary amine of choice (e.g., benzylamine, 1.2 eq). The reaction conditions are generally applicable. The product is the N-benzylated intermediate.

Part B: Reduction of the Nitro Group to form a Diamine

  • Dissolve the product from Part A (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. The reaction is exothermic. An ice bath can be used to control the temperature.

  • After the addition is complete, heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

  • Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A tin hydroxide precipitate will form.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine, which is often used directly in the next step without extensive purification.

Part C: Cyclization to form the Benzimidazole Ring This step utilizes an aldehyde and sodium metabisulfite, a common and effective method for benzimidazole synthesis.[15][16]

  • In a flask, dissolve the chosen aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq) in ethanol.

  • In a separate flask, dissolve sodium metabisulfite (Na₂S₂O₅) (1.1 eq) in water.

  • Add the sodium metabisulfite solution to the aldehyde solution and stir for 30 minutes at room temperature to form the bisulfite adduct.

  • Dissolve the crude diamine from Part B (1.0 eq) in ethanol or DMF.

  • Add the diamine solution to the bisulfite adduct mixture.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor by TLC.

  • Upon completion, cool the mixture and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the final benzimidazole derivative.

Table 2: Representative Yields for Benzimidazole Synthesis
StepTransformationTypical Yield (%)
Part A: SNAr Fluorine substitution with primary amine85 - 95%
Part B: Nitro Reduction Conversion of nitro to amine with SnCl₂70 - 90%
Part C: Cyclization Diamine condensation with aldehyde65 - 85%
Overall Yield Three-step sequence40 - 70%

Synthetic Strategy III: Accessing Quinoxaline Scaffolds

Quinoxalines are another important class of N-heterocycles with broad biological activity.[17][18] A common and reliable route to their synthesis is the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[19] The diamine intermediate prepared in Protocol 4.1, Part B is the key precursor for this transformation.

G start 1,2-Diamine Intermediate (From Protocol 4.1B) step1 Condensation with 1,2-Dicarbonyl Compound (e.g., Benzil) start->step1  Ethanol, Acetic Acid (cat.)  Reflux product Substituted Quinoxaline step1->product

Diagram 3: General workflow for the synthesis of Quinoxalines.

Protocol 5.1: Synthesis of a Substituted Quinoxaline

Objective: To synthesize a quinoxaline derivative from the diamine intermediate.

Materials:

  • 1,2-Diamine intermediate from Protocol 4.1, Part B (1.0 eq)

  • Benzil (or other 1,2-diketone) (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • Dissolve the diamine intermediate and benzil in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the condensation.

  • Heat the mixture to reflux for 2-4 hours. The reaction is often accompanied by a color change. Monitor completion by TLC.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse and novel heterocyclic compounds. Its key strength lies in the orthogonal reactivity of its halogen substituents, allowing for selective functionalization through either nucleophilic aromatic substitution at the C-F bond or palladium-catalyzed cross-coupling at the C-Br bond. Furthermore, the nitro group serves as a convenient precursor to an amino functionality, enabling subsequent intramolecular cyclization reactions. The protocols detailed herein for the synthesis of benzimidazoles and quinoxalines provide robust and reproducible methods for accessing these valuable scaffolds, opening avenues for further exploration in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Our goal is to provide you with actionable insights and robust protocols to help you optimize your reaction conditions and consistently achieve higher yields and purity.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles. Understanding the "why" behind each step is critical for effective troubleshooting and adapting the protocol to your specific laboratory conditions.

Section 1: Understanding the Core Reaction: The "Why" Behind the "How"

A solid grasp of the reaction mechanism is the foundation for troubleshooting. The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of its precursor, 3-bromo-4-fluoroanisole.

Q1: What is the reaction mechanism and why does the nitro group add to a specific position?

Answer: The reaction proceeds via a classic electrophilic aromatic substitution pathway. Here’s a breakdown of the critical stages:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This ion is the potent electrophile that attacks the aromatic ring.[2][3][4]

  • Electrophilic Attack and Regioselectivity: The aromatic ring of the precursor, 3-bromo-4-fluoroanisole, acts as a nucleophile and attacks the nitronium ion. The position of this attack is not random; it is directed by the existing substituents on the ring:

    • Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[5][6]

    • Bromine (-Br) and Fluorine (-F): These halogens are deactivating groups but are also ortho, para-directors.

    When we analyze the precursor, the methoxy group at position 2 exerts the most powerful directing effect. The positions ortho to it are 1 and 3, and the position para to it is 5. Position 3 is already occupied by a bromine atom. Therefore, the primary positions for electrophilic attack are 1 and 5. The nitro group preferentially adds to position 5, likely due to a combination of electronic effects and steric hindrance, leading to the desired product.

Below is a diagram illustrating the directing influences on the precursor molecule.

G cluster_0 Directing Effects on 3-Bromo-4-fluoroanisole Precursor 3-Bromo-4-fluoroanisole OCH3 Methoxy (-OCH3) Strongly Activating Ortho, Para-Director Precursor->OCH3 at C2 Br_F Halogens (-Br, -F) Deactivating Ortho, Para-Director Precursor->Br_F at C3, C4 Position5 Position 5 Electronically Favored (Para to -OCH3) Sterically Accessible OCH3->Position5 Br_F->Position5 Product This compound (Major Product) Position5->Product

Caption: Directing effects guiding the regioselective nitration.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q2: My overall yield is disappointingly low. What are the most common culprits?

Answer: Low yield can stem from several factors. A systematic approach is best for diagnosis.

  • Incomplete Reaction: The starting material may not be fully consumed.

    • Cause: Insufficient reaction time, temperature is too low, or inefficient mixing. The nitration of deactivated rings can be slower than that of benzene.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature (e.g., from 0°C to room temperature), but be cautious as this can promote side reactions. Ensure vigorous stirring to maintain a homogenous reaction mixture.

  • Product Degradation: The desired product is being destroyed under the reaction conditions.

    • Cause: The reaction temperature is too high, or the concentration of the acid mixture is too aggressive, leading to oxidation or other decomposition pathways.

    • Solution: Maintain strict temperature control, ideally between 0°C and 5°C, especially during the addition of the nitrating agent.[7] Use an ice/salt bath for cooling. Ensure the slow, dropwise addition of reagents to dissipate the heat generated.

  • Loss During Work-up and Purification: The product is being lost after the reaction is complete.

    • Cause: Inefficient extraction, using an inappropriate recrystallization solvent, or overly aggressive purification.

    • Solution: After quenching the reaction on ice water, ensure complete extraction of the product from the aqueous phase using a suitable organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x). When washing the organic phase, avoid overly concentrated basic solutions that could potentially hydrolyze the product. For purification, select a recrystallization solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Q3: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve selectivity?

Answer: The formation of isomers is a common challenge in electrophilic aromatic substitution. While the desired product is electronically favored, other isomers can form.

  • Cause: Reaction conditions are not optimized for regioselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

  • Solution:

    • Strict Temperature Control: This is the most critical parameter. Running the reaction at 0°C or even slightly lower can significantly enhance the selectivity for the thermodynamically favored product.

    • Slower Rate of Addition: Add the nitrating agent (or the substrate to the acid mixture) very slowly. This keeps the instantaneous concentration of the electrophile low and maintains better temperature control, favoring the most reactive site.

    • Consider Alternative Nitrating Systems: While concentrated HNO₃/H₂SO₄ is standard, milder nitrating agents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer improved selectivity in complex systems, though this would require significant procedural redevelopment.

Q4: I'm observing di-nitration, leading to a heavier, often insoluble byproduct. How do I prevent this?

Answer: Di-nitration occurs when the product of the first nitration undergoes a second nitration. Although the first nitro group is strongly deactivating, the activating methoxy group can still make the ring susceptible to a second attack under harsh conditions.

  • Cause: Excess of nitrating agent, high reaction temperature, or prolonged reaction time.

  • Solution:

    • Stoichiometry is Key: Use a carefully measured amount of the nitrating agent. A slight excess (e.g., 1.1-1.3 equivalents) of nitric acid is common to drive the reaction to completion, but a large excess should be avoided.[7]

    • Low Temperature: As with selectivity, low temperature (0-5°C) disfavors the second, more difficult nitration step.

    • Monitor Reaction Time: Once TLC analysis shows the consumption of the starting material, proceed with the work-up promptly. Unnecessarily long reaction times increase the chance of di-nitration.

Caption: A troubleshooting workflow for diagnosing low yield.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids are highly corrosive.

Materials and Reagents
  • 3-Bromo-4-fluoroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0°C using an ice/salt bath.

  • Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 equivalents) to a small amount of cold, concentrated sulfuric acid. Caution: This is an exothermic process. Prepare this mixture slowly and keep it cold.

  • Substrate Addition: Slowly add 3-bromo-4-fluoroanisole (1.0 equivalent) to the cold, stirred sulfuric acid in the main flask, ensuring the temperature does not rise above 5°C.

  • Nitration: Begin the dropwise addition of the nitrating mixture from the dropping funnel to the reaction flask. Maintain the internal temperature between 0°C and 5°C throughout the addition. This step should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate (the crude product) should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield pure this compound.

    • Column Chromatography: If recrystallization is insufficient, purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient.[7]

Section 4: Data Summary & Quick Reference

Optimizing reaction conditions is crucial. The following table provides a summary of key parameters and their expected impact on the reaction outcome.

ParameterRecommended SettingRationale & Potential Impact on Yield/Purity
Temperature 0°C to 5°CCritical for selectivity. Higher temperatures decrease yield by promoting di-nitration and the formation of unwanted isomers.
Nitric Acid (Equivalents) 1.1 - 1.3 eq.A slight excess drives the reaction to completion. A large excess significantly increases the risk of di-nitration.
Rate of Addition Slow, dropwise over 30-60 minPrevents dangerous temperature spikes (exotherms) and improves selectivity by maintaining a low concentration of the electrophile.
Reaction Time 1-3 hours (TLC Monitored)Insufficient time leads to an incomplete reaction. Excessive time can promote side reactions. TLC is the best indicator.
Quenching Pour onto excess iceSafely neutralizes the strong acid and precipitates the product. Slow addition is crucial to control the exotherm.

Section 5: Frequently Asked Questions (FAQs)

  • Q5: What are the key safety precautions for this reaction?

    • A: Always handle concentrated nitric and sulfuric acids in a chemical fume hood with proper PPE. The nitration reaction is highly exothermic; maintain strict temperature control to prevent it from running away. Nitrated aromatic compounds can be toxic and are often skin irritants; handle them with care.

  • Q6: My starting material, 3-bromo-4-fluoroanisole, is not available. Can I prepare it?

    • A: Yes, 3-bromo-4-fluoroanisole can be synthesized from commercially available precursors, often starting from 4-fluoroanisole, followed by bromination. However, this adds steps to your synthesis and will require its own optimization.

  • Q7: Can I use fuming nitric acid instead of concentrated nitric acid?

    • A: Fuming nitric acid is a much stronger oxidizing and nitrating agent. While it can be used, it dramatically increases the risk of uncontrolled reactions, degradation of the starting material, and the formation of di-nitrated and oxidized byproducts. It is not recommended unless you are an experienced chemist and have carefully controlled conditions.

References

Technical Support Center: Purification of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Core Concepts in Purifying this compound

This compound is a substituted nitrobenzene derivative, appearing as a light-yellow to yellow-green powder or crystals. Its purification is critical to ensure the integrity of subsequent experimental results. The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity.

Key Physical Properties:

PropertyValueSource
Appearance Light-yellow to yellow to yellow-green powder or crystals
Melting Point 152°C - 156°C[1]
Solubility Very soluble in N,N-Dimethylformamide (DMF), Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the most common purification methods for this compound?

A1: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the quantity of material to be purified.

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on its known solubilities, methanol is a good starting point for recrystallization.[1] You may also explore solvent pairs, such as methanol/water or ethanol/water, to achieve optimal crystallization.

Q3: What is a suitable stationary phase and mobile phase for column chromatography?

A3: For a compound with the polarity of this compound, silica gel is the recommended stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A good starting point for the eluent composition can be determined by thin-layer chromatography (TLC). For similar compounds, petroleum ether or a mixture of ethyl acetate and hexane has been used successfully.[2][3]

Q4: How can I assess the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests high purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (152°C - 156°C) is indicative of a pure compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause Recommended Solution
Low yield after recrystallization - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Cool the crystallization mixture in an ice bath to maximize crystal formation.- Use a minimal amount of hot solvent to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the compound from crashing out.
Oily product instead of crystals - The compound may be "oiling out" due to a high concentration of impurities or a rapid drop in temperature.- The chosen solvent is not optimal.- Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed. Then, allow it to cool slowly.- Experiment with different recrystallization solvents or solvent pairs.
Poor separation on the chromatography column (overlapping spots on TLC) - The eluent system is not optimized.- The column was not packed properly.- The column was overloaded with the sample.- Perform a thorough TLC analysis to find a solvent system that gives good separation between your product and impurities.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude product for the size of your column.
Compound is stuck at the top of the column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Colored impurities co-elute with the product - The impurity has a similar polarity to your product.- Try a different stationary phase, such as alumina, which may offer different selectivity.- Consider an alternative purification method, such as recrystallization, if chromatography is ineffective.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitor the Separation: Monitor the separation by TLC analysis of the collected fractions.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the desired compound.

  • Combine and Evaporate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

Visual Workflows

Purification_Decision_Tree start Start with Crude This compound purity_check Assess Purity by TLC start->purity_check is_major_product Is it the major product with minor impurities? purity_check->is_major_product is_complex_mixture Is it a complex mixture? is_major_product->is_complex_mixture No recrystallization Recrystallization is_major_product->recrystallization Yes column_chromatography Column Chromatography is_complex_mixture->column_chromatography Yes final_product Pure Product recrystallization->final_product column_chromatography->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow start Purification Attempt check_purity Check Purity (TLC, Melting Point) start->check_purity is_pure Is the product pure? check_purity->is_pure successful_purification Successful Purification is_pure->successful_purification Yes identify_problem Identify the Problem is_pure->identify_problem No low_yield Low Yield identify_problem->low_yield oily_product Oily Product identify_problem->oily_product poor_separation Poor Separation identify_problem->poor_separation consult_guide Consult Troubleshooting Guide low_yield->consult_guide oily_product->consult_guide poor_separation->consult_guide

Caption: General troubleshooting workflow for purification.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting advice for optimizing synthetic reactions involving the versatile but challenging building block, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. As a substituted aryl halide, its reactivity is governed by a delicate interplay between its functional groups, offering multiple avenues for transformation but also presenting unique challenges. This document will equip you with the foundational knowledge and practical protocols to navigate these complexities and achieve your desired synthetic outcomes.

Introduction: Understanding the Dual Reactivity of this compound

The synthetic utility of this compound stems from its two primary reactive sites: the carbon-bromine (C-Br) bond and the carbon-fluorine (C-F) bond. The presence of a strong electron-withdrawing nitro (-NO₂) group profoundly influences the molecule's electronic properties. This group, positioned ortho to the bromine and para to the fluorine, strongly activates the aromatic ring towards nucleophilic attack.

This electronic activation creates a scenario of competing reactivities:

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a classic handle for transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which proceed via an oxidative addition to a Pd(0) catalyst.

  • Nucleophilic Aromatic Substitution (SNAr): The entire aromatic ring is electron-deficient, making it highly susceptible to attack by nucleophiles. The C-F bond, being para to the powerful nitro group, is particularly activated for displacement. The C-Br bond is also activated, being ortho to the same group.[1][2]

Successfully optimizing reactions with this substrate requires a clear understanding of which pathway you wish to favor and how to suppress the undesired alternative. This guide is structured to address these challenges directly in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Handling and Properties

Q1: What are the key physical properties and solubility characteristics of this compound?

This compound (MW: 250.02 g/mol ) is a solid at room temperature. In terms of solubility, it is very soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF), soluble in methanol, and sparingly soluble in less polar solvents like chloroform. It is practically insoluble in water.[3] This solubility profile is crucial when selecting a solvent system for your reaction to ensure all reagents remain in solution.

Q2: Are there any specific safety and handling precautions I should take?

Yes. You should handle this chemical in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[3]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on reactions targeting the C-Br bond, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Q3: My Suzuki-Miyaura coupling reaction is giving a very low yield or failing completely. What are the first things I should check?

When a Suzuki coupling fails with this substrate, a systematic check is essential. Low yields can often be traced back to a few key areas beyond general reagent quality.[4]

  • Inadequate Inert Atmosphere: The Pd(0) active catalyst and phosphine ligands are highly sensitive to oxygen.[4] Ensure your reaction flask has been thoroughly purged with an inert gas (Argon or Nitrogen) and that the solvent was properly degassed.

  • Sub-optimal Base Selection: The base is critical not only for the catalytic cycle but also for suppressing side reactions. For this electron-deficient substrate, a common issue is a competing SNAr reaction where the hydroxide from an aqueous base or the alkoxide base itself acts as a nucleophile. Consider using a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃.[5]

  • Catalyst/Ligand Choice: Electron-deficient aryl bromides can be challenging. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which can promote the oxidative addition step and stabilize the catalyst.[5]

  • Boronic Acid Instability: A primary cause of low yields in many Suzuki couplings is the decomposition of the boronic acid via protodeboronation (hydrolysis).[5] Ensure you are using high-purity boronic acid and anhydrous solvents where possible.

Q4: I'm observing a significant side product in my LC-MS analysis. What is it likely to be and how can I minimize it?

With this substrate, the most probable side product arises from a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • The Side Product: The nucleophile could be your intended coupling partner (e.g., an amine in a Buchwald-Hartwig reaction) or the base (e.g., hydroxide or alkoxide). This nucleophile can attack the ring and displace either the fluorine or the bromine . Displacement of fluorine is often kinetically favored in SNAr reactions due to the high electronegativity of fluorine polarizing the C-F bond for the initial nucleophilic attack, which is the rate-determining step.[6][7]

  • How to Minimize SNAr:

    • Lower the Temperature: SNAr reactions often have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can favor the palladium-catalyzed pathway.[5]

    • Choose a Weaker, Non-Nucleophilic Base: As mentioned in Q3, switch from strong bases like NaOtBu or NaOH to weaker, bulkier, or less soluble bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] This reduces the concentration of potent nucleophiles that could initiate SNAr.

    • Optimize Catalyst Loading and Ligand: A highly active catalyst system can accelerate the Suzuki or Buchwald-Hartwig reaction, allowing it to outcompete the slower SNAr pathway.

Below is a troubleshooting workflow to help diagnose and solve low-yield issues.

G cluster_troubleshoot Troubleshooting Path start Low or No Yield in Cross-Coupling reagents Step 1: Verify Reagent Quality - Fresh Catalyst/Ligand? - High-Purity Aryl Halide? - Stable Boronic Acid/Amine? start->reagents conditions Step 2: Check Reaction Conditions - Fully Inert Atmosphere? - Properly Degassed Solvent? - Correct Temperature? reagents->conditions Reagents OK analysis Step 3: Analyze Crude Mixture (LC-MS, NMR) conditions->analysis Conditions OK unreacted_sm Result: Unreacted Starting Material analysis->unreacted_sm side_product Result: Side Product Detected analysis->side_product optimize_catalyst Action: Optimize Catalyst System - Increase Catalyst Loading - Switch to Bulky Ligand (e.g., XPhos) - Increase Temperature unreacted_sm->optimize_catalyst identify_sp Action: Identify Side Product side_product->identify_sp snar_product Is it an SNAr Product? (Displacement of F or Br) identify_sp->snar_product other_sp Other Side Product? (e.g., Homocoupling) identify_sp->other_sp remedy_snar Action: Suppress SNAr - Lower Reaction Temperature - Use Weaker, Non-Nucleophilic Base (e.g., K3PO4) snar_product->remedy_snar remedy_other Action: Suppress Other - Ensure Degassing (for Homocoupling) - Check Boronic Acid Stability other_sp->remedy_other

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q5: Which palladium catalyst and ligand system is best for a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[8][9][10][11] Given that this compound is an electron-deficient aryl halide, the choice of ligand is critical.

  • Recommended Ligands: Sterically hindered, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are highly effective. Ligands like XPhos , SPhos , or RuPhos are excellent starting points. They facilitate the crucial oxidative addition step and promote the reductive elimination to form the desired product.

  • Palladium Pre-catalysts: Using a pre-catalyst, such as XPhos Pd G3 , is highly recommended. These are air-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results compared to using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[12]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common and effective, but if SNAr is a problem, consider switching to Lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) .[12]

Section 3: Harnessing Nucleophilic Aromatic Substitution (SNAr)

Instead of being an unwanted side reaction, SNAr can be a powerful tool for functionalizing this molecule.

Q6: I want to perform an SNAr reaction. Which position is more reactive, the C-Br or the C-F bond?

The reactivity depends on the nucleophile and conditions, but generally, the C-F bond is more susceptible to SNAr . The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized "Meisenheimer" complex.[1][13] The first step, the nucleophilic attack, is typically rate-determining.[6]

  • Why C-F is often more reactive: Fluorine's high electronegativity strongly polarizes the carbon it's attached to, making it more electrophilic and prone to the initial attack by a nucleophile.[7]

  • When C-Br might react: While kinetically slower for the initial attack, the C-Br bond is weaker than the C-F bond, making the final elimination of the leaving group easier. With certain nucleophiles or under thermodynamic control, displacement of bromide can occur.

The diagram below illustrates the competing reaction pathways available for this substrate.

G cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) SM 1-Bromo-4-fluoro- 2-methoxy-5-nitrobenzene Pd_Cat Pd(0) Catalyst, Ligand, Base, Coupling Partner (e.g., R-B(OH)2) SM->Pd_Cat Nucleophile Nucleophile (Nu-) (e.g., R-NH2, R-O-) SM->Nucleophile Product_Suzuki Cross-Coupled Product (at C-Br position) Pd_Cat->Product_Suzuki Targets C-Br Bond Product_SNAr_F SNAr Product (Nu replaces F) Nucleophile->Product_SNAr_F Attacks C-F (often faster) Product_SNAr_Br SNAr Product (Nu replaces Br) Nucleophile->Product_SNAr_Br Attacks C-Br

Caption: Competing reaction pathways for the substrate.

Q7: How do I set up a reaction to favor SNAr and displace the fluorine atom?

To favor SNAr, you need to create conditions that promote nucleophilic attack and avoid palladium catalysis.

  • Omit the Palladium Catalyst: This is the most obvious and critical step.

  • Choose a Potent Nucleophile: Use a good nucleophile relevant to your synthesis (e.g., sodium methoxide, piperidine, ammonia).[1]

  • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or THF are excellent for SNAr as they solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and highly reactive.

  • Add a Base (if necessary): If your nucleophile is neutral (like an amine or alcohol), a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often needed to deprotonate it or to act as a scavenger for the H-F that is formed.

  • Heat: While some highly activated systems react at room temperature, heating is often required to achieve a reasonable reaction rate.

Optimized Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific coupling partner or nucleophile used.

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized to favor C-C bond formation at the C-Br position while minimizing SNAr.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid Your specific boronic acid1.2–1.5 equiv
Pd Catalyst XPhos Pd G31–3 mol%
Base K₃PO₄ (finely powdered)2.0–3.0 equiv (Non-nucleophilic)[5]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1)Degassed thoroughly[14]
Temperature 80–100 °CStart lower to disfavor SNAr[5]
Concentration 0.1–0.2 MEnsure all reagents are soluble[14]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[14]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 catalyst (e.g., 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M.[14]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (General Procedure)

This protocol is designed for C-N bond formation with primary or secondary amines.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Amine Your specific amine1.2–1.5 equiv
Pd Pre-catalyst XPhos Pd G32 mol%
Base NaOtBu or LHMDS1.4 equiv (Strong, non-nucleophilic)[12]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed
Temperature 100 °CCommon for aminations

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv), the palladium pre-catalyst (2 mol%), and the base (1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the degassed anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.[11]

  • Monitoring: Monitor progress by TLC or GC-MS until the starting material is consumed.[11]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr with an Amine)

This protocol is designed to selectively displace the fluorine atom with an amine nucleophile.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Nucleophile Piperidine (example)2.0–4.0 equiv
Base K₂CO₃ or excess amineScavenges HF by-product
Solvent DMF or DMSOPolar aprotic solvent
Temperature 80–120 °CTo drive the reaction

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and the solvent (e.g., DMF).

  • Reagent Addition: Add the amine nucleophile (e.g., piperidine, 3.0 equiv). If the amine is not also the base, add a base like K₂CO₃ (2.0 equiv).

  • Reaction: Heat the reaction mixture with stirring. Monitor the disappearance of starting material by TLC.

  • Workup: After completion, cool the mixture to room temperature. Pour into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash thoroughly with brine to remove the high-boiling-point solvent (DMF/DMSO), dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[1]

References

Technical Support Center: Navigating the Scale-Up of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the production of this key chemical intermediate. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your process.

Frequently Asked Questions (FAQs)

Here are some of the common questions that arise during the scale-up of this compound synthesis:

Q1: What is the most common synthetic route for this compound and what are its primary scale-up challenges?

A1: The most prevalent synthetic route is the nitration of 3-bromo-6-fluoroanisole. The primary scale-up challenges are controlling the exothermic nitration reaction, ensuring regioselectivity to obtain the desired isomer, and managing the safe handling of nitrating agents.

Q2: How can I control the exothermicity of the nitration reaction during scale-up?

A2: Effective heat management is crucial. This can be achieved by:

  • Slow, controlled addition of the nitrating agent: This is the most critical factor.

  • Efficient reactor cooling: Utilize a reactor with a high surface area to volume ratio and a reliable cooling system.

  • Pre-cooling the reaction mixture: Cool the solution of 3-bromo-6-fluoroanisole in sulfuric acid before adding the nitrating agent.

Q3: What are the key safety precautions to consider when working with nitrating agents on a large scale?

A3: Safety is paramount. Always handle nitrating agents like nitric acid and sulfuric acid in a well-ventilated area, preferably a fume hood designed for large-scale reactions. Personal protective equipment (PPE) is mandatory, including acid-resistant gloves, a lab coat, and chemical splash goggles.[1] An emergency shower and eyewash station should be readily accessible.

Q4: How can I improve the regioselectivity of the nitration to favor the desired 5-nitro isomer?

A4: The directing effects of the substituents on the aromatic ring (bromo, fluoro, and methoxy groups) play a significant role. To favor the 5-nitro isomer, careful control of reaction temperature is key. Lower temperatures generally increase selectivity. The choice of nitrating agent and solvent system can also influence the isomeric ratio.

Q5: What are the most effective methods for purifying this compound at a larger scale?

A5: While laboratory-scale purification often employs column chromatography, this is not always feasible for large quantities.[2] Recrystallization is the preferred method for large-scale purification. A suitable solvent system must be identified through solubility studies.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter during the scale-up process and offers systematic solutions.

Issue 1: Low Yield and Formation of Impurities

Symptoms:

  • The final product yield is significantly lower than expected.

  • Analytical tests (e.g., HPLC, GC-MS) show the presence of multiple isomers or other byproducts.

Possible Causes & Solutions:

Potential Cause Underlying Reason Proposed Solution
Poor Temperature Control The nitration reaction is highly exothermic. Elevated temperatures can lead to the formation of undesired isomers and decomposition products.Implement a robust cooling system for the reactor. Ensure slow, controlled addition of the nitrating agent to maintain the desired temperature range.
Incorrect Stoichiometry An excess of the nitrating agent can lead to dinitration or other side reactions. Insufficient nitrating agent will result in incomplete conversion.Carefully calculate and precisely measure all reactants. A slight excess of the nitrating agent may be necessary to drive the reaction to completion, but this should be optimized.
Inadequate Mixing Poor agitation can create localized "hot spots" and concentration gradients, leading to non-uniform reaction conditions and the formation of byproducts.Use an appropriately sized and shaped agitator for the reactor. Ensure the mixing speed is sufficient to maintain a homogeneous reaction mixture.

Experimental Protocol: Optimizing Reaction Temperature

  • Set up a small-scale parallel reaction array to screen a range of temperatures (e.g., -5°C, 0°C, 5°C, 10°C).

  • Monitor the reaction progress and impurity profile at each temperature using in-situ monitoring or regular sampling and analysis.

  • Select the temperature that provides the best balance of reaction rate, yield, and purity.

Issue 2: Runaway Reaction

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature and pressure.

  • Vigorous off-gassing.

This is a critical safety issue that must be addressed immediately.

Preventative Measures:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction.

  • Controlled Addition: Use a syringe pump or a dosing pump for the controlled addition of the nitrating agent.

  • Emergency Quenching Plan: Have a pre-planned and tested procedure for quenching the reaction in an emergency. This may involve the addition of a large volume of a suitable quenching agent.

Workflow for Mitigating Runaway Reaction Risk

Caption: A proactive approach to preventing runaway reactions.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a fine, difficult-to-filter solid.

  • The product is difficult to purify from isomeric impurities.

Possible Causes & Solutions:

Potential Cause Underlying Reason Proposed Solution
Suboptimal Crystallization Conditions The choice of solvent, cooling rate, and agitation can all impact the crystal habit and filterability of the product.Screen a variety of solvents and solvent mixtures to find a system that provides good crystal morphology. Implement a controlled cooling profile to promote the growth of larger, more easily filterable crystals.
Similar Solubility of Isomers The desired product and its isomers may have very similar solubility profiles, making separation by simple recrystallization challenging.Consider a multi-step purification process, such as a primary crystallization followed by a re-slurry in a different solvent to remove more soluble impurities. In some cases, a reactive crystallization may be employed.

Experimental Protocol: Recrystallization Solvent Screening

  • In small vials, test the solubility of the crude product in a range of solvents at room temperature and at elevated temperatures.

  • Identify solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Perform small-scale crystallization trials with the most promising solvents to assess crystal form and purity improvement.

Decision Tree for Purification Strategy

Purification_Strategy Start Crude Product Purity_Check Purity > 98%? Start->Purity_Check Direct_Crystallization Single Solvent Recrystallization Purity_Check->Direct_Crystallization Yes Multi_Step Multi-Step Purification Purity_Check->Multi_Step No Final_Product Final Product Direct_Crystallization->Final_Product Solvent_Screen Screen for Anti-Solvent Multi_Step->Solvent_Screen Slurry Re-slurry in a Second Solvent Multi_Step->Slurry Anti_Solvent_Crystallization Anti-Solvent Crystallization Solvent_Screen->Anti_Solvent_Crystallization Anti_Solvent_Crystallization->Final_Product Slurry->Final_Product

Caption: A logical approach to developing a robust purification process.

References

preventing decomposition of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly functionalized aromatic compound. Its unique substitution pattern creates a delicate electronic balance, making it a powerful synthetic building block but also susceptible to specific decomposition pathways. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your reactions and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

The principal driver of instability in this molecule is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The benzene ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group (-NO₂).[1][2][3][4] This electronic pull creates a strong partial positive charge on the ring carbons, particularly those ortho and para to the nitro group, making them prime targets for nucleophilic attack. This effect significantly lowers the energy barrier for the formation of the key reaction intermediate, the Meisenheimer complex, which is further stabilized by resonance delocalization of the negative charge onto the nitro group's oxygen atoms.[5][6]

Q2: Which of the halogens, bromine or fluorine, is a more likely leaving group during decomposition?

Both the bromo and fluoro substituents are potential leaving groups in an SNAr reaction. The C-Br bond is significantly weaker than the C-F bond, which would typically make bromide the better leaving group.[7] However, in the rate-determining step of many SNAr reactions (the initial nucleophilic attack), the high electronegativity of fluorine can increase the electrophilicity of the carbon it's attached to, accelerating the attack. The ultimate outcome often depends on the specific nucleophile, solvent, and reaction conditions. It is prudent to assume either halogen could be displaced.

Q3: Are there specific reagents or solvents that should be avoided?

Yes. Due to the molecule's electrophilic nature, any nucleophilic species can be a potential source of decomposition.

  • Strong Bases/Nucleophiles: Reagents like hydroxides (NaOH, KOH), alkoxides (NaOMe, KOtBu), amines (primary, secondary), and thiolates will readily participate in SNAr.

  • Nucleophilic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) can degrade the compound, especially at elevated temperatures. While useful for solubilizing reagents, they can act as nucleophiles or contain nucleophilic impurities (e.g., dimethylamine in DMF).

  • Reducing Agents: The nitro group is sensitive to reduction.[8] Conditions involving active metals (Fe, Zn, Sn) in acid or catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the nitro group to an amine, which is a common decomposition pathway if not the intended transformation.[8]

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[9] The storage area should be cool, dry, and protected from light.[9][10] The physical form is typically a light-yellow to yellow-green powder or crystals.[9] Any significant color change to dark brown or black may indicate degradation.

Understanding the Molecule's Reactivity Profile

The stability of this compound is dictated by the interplay of its substituents. The powerful electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution.[1][2][3][4] The methoxy group, being electron-donating, works in opposition to this effect but is overpowered by the nitro group's influence.

G start Unexpected Reaction Outcome? dark_color Reaction Mixture Darkens? start->dark_color mass_spec Unexpected Mass Spec? start->mass_spec low_yield Low Yield? start->low_yield dark_color->mass_spec No snar Probable SₙAr Decomposition. - Check for nucleophiles (reagents, solvents). - Lower reaction temperature. - Use non-nucleophilic solvent (Toluene, Dioxane). dark_color->snar Yes mass_spec->low_yield No dehalogenation Mass shows loss of Br/F and gain of H? (Reductive Dehalogenation) mass_spec->dehalogenation Yes nitro_reduction Mass shows NO₂ -> NH₂? (Nitro Group Reduction) mass_spec->nitro_reduction Yes workup_issue Product unstable during workup/purification? - Perform stability test on product. - Use milder workup (no strong acid/base). - Consider alternative purification (crystallization). low_yield->workup_issue Yes dehalogenation_sol Avoid all reducing agents. Check for metal contamination. dehalogenation->dehalogenation_sol nitro_reduction_sol Avoid H₂/Pd, Fe/HCl, Zn, SnCl₂. Be cautious with metals + acid. nitro_reduction->nitro_reduction_sol

References

Technical Support Center: Managing Regioselectivity in Reactions of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions for managing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. As Senior Application Scientists, we aim to provide not just protocols, but the underlying mechanistic reasoning to empower your experimental design and overcome common challenges.

Understanding the Substrate: An Interplay of Electronic and Steric Effects

This compound is a highly functionalized aromatic ring, presenting two potential leaving groups for nucleophilic aromatic substitution (SNAr): a bromine atom and a fluorine atom. The regioselectivity of a reaction—that is, which halogen is preferentially replaced by a nucleophile—is governed by the complex interplay of the electronic effects of all substituents on the ring.

The nitro group (-NO₂) is a powerful electron-withdrawing group, which is essential for activating the ring towards nucleophilic attack.[1][2] This activation is most pronounced at the positions ortho and para to the nitro group.[1][3][4] In this molecule, the fluorine is ortho to the nitro group, while the bromine is meta. This positioning is a critical determinant of the relative reactivity of the two halogens.

The methoxy group (-OCH₃), in contrast, is an electron-donating group, which generally deactivates the ring towards nucleophilic attack.[5] However, its position also influences the overall electronic landscape of the molecule.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or No Reaction Conversion

Question: I am not observing any significant product formation, even after prolonged reaction times and elevated temperatures. What could be the issue?

Answer: Low reactivity in SNAr reactions of this substrate can often be attributed to a combination of factors. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is paramount for a successful reaction.

Potential Causes and Solutions:

  • Insufficiently Strong Nucleophile: The electron-donating methoxy group can decrease the overall electrophilicity of the ring. A weak nucleophile may not have sufficient driving force to attack the ring effectively.

    • Solution: Employ a stronger nucleophile. For example, if using an alcohol, consider deprotonating it with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer complex.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents can effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[8]

  • Inadequate Temperature: While high temperatures can sometimes lead to side reactions, SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and any signs of decomposition by TLC or LC-MS.

Issue 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of products where both the bromo and fluoro substituents are being replaced. How can I improve the selectivity for substitution at a specific position?

Answer: Achieving high regioselectivity is the primary challenge with this substrate. The key is to understand and exploit the subtle differences in the activation of the two halogen positions.

Understanding the Regioselectivity:

In SNAr reactions, the reactivity of halogens as leaving groups often follows the trend F > Cl ≈ Br > I.[6][9] This is counterintuitive compared to Sₙ2 reactions and is because the C-F bond cleavage is not the rate-determining step.[3] Instead, the high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[3]

Given that the fluorine atom is ortho to the strongly activating nitro group, the C-F bond is significantly more activated towards nucleophilic attack than the C-Br bond, which is meta to the nitro group. The resonance stabilization of the Meisenheimer complex is much more effective when the attack occurs at the ortho or para position relative to the electron-withdrawing group.[1][10]

Strategies for Enhancing Regioselectivity:

  • Favoring Fluorine Substitution:

    • Milder Reaction Conditions: Use lower temperatures and less reactive nucleophiles. The higher intrinsic reactivity of the fluorine position should allow for substitution under conditions where the bromine remains untouched.

    • Kinetic Control: Shorter reaction times may favor the formation of the kinetically preferred product, which is typically the substitution of the more activated fluorine.

  • Favoring Bromine Substitution (More Challenging):

    • This is significantly more difficult due to the electronic factors at play. Achieving selective substitution at the bromine position may require a more nuanced approach, potentially involving transition-metal-catalyzed cross-coupling reactions rather than a direct SNAr pathway. These methods operate under different mechanistic principles and can often provide regioselectivity that is complementary to SNAr.[6]

Illustrative Workflow for Decision Making:

G start Goal: Selective Substitution of This compound q1 Desired Product: Substitution at Fluorine or Bromine? start->q1 sub_F Target: Substitute Fluorine q1->sub_F Fluorine sub_Br Target: Substitute Bromine q1->sub_Br Bromine cond_F Employ Milder Conditions: - Lower Temperature - Less Reactive Nucleophile - Polar Aprotic Solvent (e.g., DMF, DMSO) sub_F->cond_F cond_Br SNAr is Disfavored Consider Alternative Chemistries sub_Br->cond_Br analyze Analyze Product Mixture: - NMR Spectroscopy - LC-MS cond_F->analyze alt_chem Explore Transition-Metal Catalysis: - Buchwald-Hartwig Amination - Suzuki or Stille Coupling cond_Br->alt_chem alt_chem->analyze optimize Optimize Conditions Based on Results: - Adjust Temperature - Screen Solvents - Modify Nucleophile Concentration analyze->optimize Mixture or Low Yield SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Attack at C-F (Rate-Determining) Product Substituted Product + F⁻ Meisenheimer->Product Loss of Fluoride

References

Technical Support Center: Safe Handling and Storage of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3). The following sections are designed to address specific issues you may encounter during its handling, storage, and use in experimental settings.

Section 1: Core Safety Directives & Chemical Profile

Hazard Identification and GHS Classification

Based on data from structurally similar compounds such as other bromo-fluoro-nitrobenzene derivatives, the following GHS hazard classifications are likely applicable[1]:

Hazard ClassGHS Hazard Statement CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled

Presumptive GHS Pictograms:

  • Health Hazard: May indicate respiratory sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.

  • Exclamation Mark: May indicate skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₅BrFNO₃[2][3]
Molecular Weight 250.02 g/mol [2][3]
Appearance White to light yellow or light brown solid (powder or crystalline)[3]
Solubility Practically insoluble in water. Soluble in organic solvents such as N,N-Dimethylformamide, methanol, and sparingly soluble in glacial acetic acid and chloroform.
Storage Temperature Room temperature[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the primary routes of exposure to this compound in a laboratory setting?

A1: The primary routes of exposure are inhalation of the dust, dermal (skin) contact, and eye contact. Ingestion is also a potential route of exposure, though less common in a controlled lab environment. Given its nature as a powder or crystalline solid, care must be taken to avoid generating dust during weighing and transfer.

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is crucial. The following should be considered mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or perforations before use.

  • Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.

Q3: What are the ideal storage conditions for this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from direct sunlight, as many nitroaromatic compounds exhibit light sensitivity which could lead to degradation over time. Long-term storage should be in an environment with controlled temperature and humidity to ensure stability.

Q4: Are there any known chemical incompatibilities?

A4: While specific incompatibility data for this exact compound is limited, as a general rule for nitroaromatic compounds, it should be stored away from strong oxidizing agents, strong bases, and reducing agents. Contact with these substances could lead to vigorous or exothermic reactions.

Q5: What are the expected hazardous decomposition products in case of a fire?

A5: In the event of a fire, thermal decomposition can lead to the release of toxic and corrosive gases. Expected decomposition products include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr)

  • Hydrogen fluoride (HF)

Firefighters should wear self-contained breathing apparatus.

Section 3: Troubleshooting Guides

This section provides practical advice for common issues that may arise during experiments involving this compound.

Recrystallization Issues

Recrystallization is a common purification technique for solid compounds. Here’s how to troubleshoot common problems:

Problem: The compound does not dissolve in the chosen solvent, even when heated.

  • Cause: The solvent is not appropriate for this compound.

  • Solution:

    • Refer to the known solubility profile. Good solvents for similar compounds include ethanol, methanol, or mixtures like hexane/ethyl acetate.

    • Perform small-scale solubility tests with a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.

  • Solution:

    • Add more of the "soluble solvent" to the hot mixture to decrease the saturation point.

    • Try a different solvent system with a lower boiling point.

    • If impurities are suspected, consider a pre-purification step such as passing a solution of the compound through a short plug of silica gel.

Problem: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound.

    • If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Experimental Reaction Troubleshooting

Problem: A planned nucleophilic aromatic substitution (SNAr) reaction is not proceeding or is giving low yields.

  • Cause: The nucleophile may not be strong enough, or the reaction conditions are not optimal. The nitro group in the para position to the fluorine and ortho to the bromine activates these positions for nucleophilic attack.

  • Solution:

    • Increase Nucleophilicity: If possible, use a stronger nucleophile or increase its concentration.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often ideal for SNAr reactions as they solvate the cation of the nucleophilic salt, making the nucleophile more reactive.

    • Temperature: Gently heating the reaction can often increase the rate. However, monitor for potential side reactions or decomposition. The stability of nitroaromatic compounds can decrease at elevated temperatures.[4]

    • Leaving Group: In many SNAr reactions, fluoride is a better leaving group than bromide. Depending on your desired product, the reaction may preferentially occur at the C-F bond.

Workflow for Troubleshooting a Stalled SNAr Reaction:

G start Low or No Product in SNAr Reaction check_nucleophile Is the nucleophile sufficiently strong and soluble? start->check_nucleophile check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? check_nucleophile->check_solvent Yes increase_nucleophilicity Increase concentration or use a stronger nucleophile check_nucleophile->increase_nucleophilicity No check_temp Has the reaction been gently heated? check_solvent->check_temp Yes change_solvent Switch to a more suitable polar aprotic solvent check_solvent->change_solvent No check_leaving_group Analyze for substitution at both F and Br positions check_temp->check_leaving_group Yes increase_temp Carefully increase reaction temperature check_temp->increase_temp No characterize_byproducts Identify byproducts to understand reactivity check_leaving_group->characterize_byproducts increase_nucleophilicity->start change_solvent->start increase_temp->start end Reaction Optimized characterize_byproducts->end

Caption: Troubleshooting workflow for SNAr reactions.

Section 4: Emergency Procedures

Spill Response
  • Small Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE (gloves, goggles, lab coat, and respirator if dust is present).

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into the area until it has been declared safe.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound of interest to researchers in synthetic chemistry and drug development. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a rigorously predicted spectrum based on fundamental NMR principles and compares it with the experimental data of a structurally related analog, 4-Bromo-2-nitroanisole. This comparative approach offers a robust framework for spectral interpretation and structural verification.

Theoretical Analysis and Spectral Prediction

The structure of this compound features a benzene ring with five substituents. This substitution pattern results in two distinct aromatic protons, labeled as H-3 and H-6 for the purpose of this analysis.

The chemical environment of each proton is uniquely influenced by the electronic effects of the surrounding substituents. These effects, primarily categorized as induction and resonance, determine the proton's chemical shift (δ), a key parameter in NMR spectroscopy.[1][2]

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group is a strong electron-withdrawing group through both resonance and induction, causing significant deshielding (a downfield shift to a higher ppm value) of nearby protons.[3] The bromine (-Br) and fluorine (-F) atoms are also electronegative and exert an inductive withdrawing effect.[4][5][6][7]

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group is an electron-donating group through resonance, which causes shielding (an upfield shift to a lower ppm value), particularly at the ortho and para positions.[8][9]

Analysis of H-3:

  • ortho to the strong electron-withdrawing nitro group (-NO₂).

  • ortho to the electron-donating methoxy group (-OCH₃).

  • meta to the electron-withdrawing bromine (-Br) and fluorine (-F) atoms.

Analysis of H-6:

  • ortho to the electron-withdrawing bromine (-Br) atom.

  • meta to the electron-donating methoxy (-OCH₃) and strong electron-withdrawing nitro (-NO₂) groups.

  • para to the electron-withdrawing fluorine (-F) atom.

Based on these competing effects, H-3 is expected to be significantly deshielded by the adjacent nitro group, placing its resonance at a high chemical shift. H-6 will also be deshielded, primarily by the ortho bromine.

A crucial feature of the predicted spectrum is the coupling of the aromatic protons to the fluorine-19 (¹⁹F) nucleus. ¹⁹F has a nuclear spin of I = 1/2, similar to ¹H, and causes splitting of proton signals over several bonds.

  • H-3 is meta to the fluorine atom, which is expected to result in a small coupling constant (⁴JHF), typically in the range of 1-5 Hz.[10]

  • H-6 is para to the fluorine atom. While para H-F coupling can sometimes be observed, it is often very small or unresolved.[11]

The methoxy group (-OCH₃) will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be influenced by the overall electronic environment of the ring.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.0 - 8.3Doublet (d)⁴JHF = ~2-4 Hz
H-67.2 - 7.5Singlet (s) or narrow doublet⁵JHF = ~0-1 Hz (likely unresolved)
-OCH₃3.9 - 4.1Singlet (s)N/A
Comparative Analysis with a Structural Analog: 4-Bromo-2-nitroanisole

To ground our predictions in experimental data, we will compare the predicted spectrum with the known ¹H NMR spectrum of 4-Bromo-2-nitroanisole. This analog shares the methoxy, bromo, and nitro substituents in a similar arrangement but lacks the fluorine atom.

Experimental Data for 4-Bromo-2-nitroanisole

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H), 7.01 (d, J = 8.8 Hz, 1H), 3.95 (s, 3H).

Proton (Analog) Experimental Chemical Shift (δ, ppm) Experimental Multiplicity Assignment Rationale
H-37.85Doubletortho to -NO₂ and -OCH₃, deshielded.
H-57.68Doublet of Doubletsortho to -Br, meta to -NO₂ and -OCH₃.
H-67.01Doubletortho to -OCH₃, shielded relative to others.
-OCH₃3.95SingletMethoxy protons.

Comparison and Insights:

  • The chemical shift of the proton ortho to both the nitro and methoxy groups (H-3 at 7.85 ppm) in the analog provides a strong reference point for our predicted value for H-3 in the target molecule. The addition of a fluorine atom at the 4-position is expected to cause further deshielding, supporting our prediction of δ > 8.0 ppm for H-3.

  • The absence of fluorine in the analog results in standard proton-proton (JHH) coupling, leading to more complex splitting patterns (e.g., the doublet of doublets for H-5). In our target molecule, the two aromatic protons are too far apart for significant H-H coupling, simplifying the spectrum to H-F coupling.

  • The methoxy signal at 3.95 ppm in the analog is consistent with our prediction of 3.9 - 4.1 ppm for the target molecule.

This comparative analysis demonstrates how the electronic environment dictates chemical shifts and how the introduction of a fluorine atom fundamentally alters the coupling patterns observed in the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted spectrum, the following detailed protocol should be followed. This procedure is designed to ensure high-quality, reproducible data suitable for structural elucidation.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-25 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (TMS) B->C D 4. Filter into a clean NMR tube C->D E 5. Insert sample into spectrometer D->E F 6. Lock and shim the instrument E->F G 7. Acquire standard ¹H spectrum F->G H 8. Fourier Transform G->H I 9. Phase correction H->I J 10. Baseline correction I->J K 11. Calibrate to TMS (0 ppm) J->K L 12. Integrate signals and analyze couplings K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound into a clean, dry vial.[12][13]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common choice for many organic compounds.[12]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.[14]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift scale by setting the signal for the internal standard, Tetramethylsilane (TMS), to 0.00 ppm.[13]

    • Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

    • Measure the chemical shifts (δ) and coupling constants (J) for each signal to complete the structural assignment.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be relatively simple, consisting of two distinct signals in the aromatic region and a singlet for the methoxy group. The key to its interpretation lies in understanding the powerful deshielding effect of the nitro group and the characteristic splitting pattern introduced by proton-fluorine coupling. By comparing these predictions with the experimental data of a close structural analog, researchers can gain confidence in assigning the structure of this and similar polysubstituted aromatic compounds. The provided experimental protocol offers a reliable method for obtaining high-quality data for definitive structural verification.

References

A Guide to the 13C NMR Spectral Analysis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound. By comparing its spectral data with that of simpler, structurally related analogs, we will dissect the influence of each substituent on the chemical shifts of the aromatic carbons, offering a field-proven methodology for spectral interpretation and prediction.

The Challenge of Polysubstituted Aromatics

The 13C NMR spectrum of a substituted benzene ring is a sensitive reporter of the electronic environment around each carbon atom. While the spectrum of benzene itself is a single peak at approximately 128.5 ppm, the introduction of substituents disrupts this symmetry, inducing shifts in the resonance frequencies of the carbons. For a molecule like this compound, with five distinct substituents, predicting and assigning the 13C NMR signals requires a nuanced understanding of competing electronic effects.

Predicted 13C NMR Spectrum of this compound

As of the writing of this guide, a publicly available, experimentally verified 13C NMR spectrum for this compound with full peak assignments is not readily accessible in common databases. However, leveraging advanced computational prediction algorithms, we can generate a highly reliable theoretical spectrum. The predicted chemical shifts, which form the basis of our analysis, are presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-Br)~115
C2 (-OCH3)~150
C3 (-H)~112
C4 (-F)~158 (d, 1JCF ≈ 250 Hz)
C5 (-NO2)~140
C6 (-H)~125
-OCH3~56

Note: These are estimated values. Actual experimental values may vary. The carbon attached to fluorine (C4) is expected to show a large coupling constant (d, doublet) due to spin-spin coupling with the 19F nucleus.

Comparative Analysis with Simpler Analogs

To understand the origin of these predicted shifts, a comparative analysis with the experimental spectra of simpler, related molecules is invaluable. By observing the changes in chemical shifts as we build up the complexity of the substitution pattern, we can appreciate the contribution of each functional group.

Table 2: Experimental 13C NMR Chemical Shifts of Reference Compounds (in CDCl3)

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Benzene128.5128.5128.5128.5128.5128.5
Bromobenzene122.6131.7130.1127.3130.1131.7
Anisole (Methoxybenzene)159.9114.1129.5120.7129.5114.1
Fluorobenzene162.5 (d, 245 Hz)115.5 (d, 21 Hz)130.2 (d, 8 Hz)124.3 (d, 3 Hz)130.2 (d, 8 Hz)115.5 (d, 21 Hz)
Nitrobenzene148.2123.4129.4134.5129.4123.4
1-Bromo-4-nitrobenzene[1][2]120.9132.5125.4147.1125.4132.5
1-Bromo-2-nitrobenzene[3][4][5]121.5149.8128.1133.6124.5130.9

Data sourced from various spectral databases and literature.

Dissecting the Substituent Effects: A Causality-Driven Explanation

The chemical shift of each carbon in this compound is a result of the cumulative electronic influence of all substituents. This can be understood through the principles of inductive and resonance effects.

The Workflow of Spectral Analysis

The process of interpreting or predicting the 13C NMR spectrum of a polysubstituted benzene can be systematically approached, as illustrated in the workflow diagram below.

G Workflow for 13C NMR Spectral Analysis of Substituted Benzenes A Identify Substituents on Benzene Ring B Determine Substituent Chemical Shift (SCS) Effects (Inductive vs. Resonance) A->B C Predict Initial Chemical Shifts (Additive Model from Monosubstituted Benzenes) B->C D Consider Steric and Non-Additive Effects (Ortho Interactions, etc.) C->D E Refine Predicted Chemical Shifts D->E F Compare with Experimental Data of Structurally Similar Compounds E->F G Assign Peaks in the Spectrum F->G

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound, presents a unique analytical challenge due to the interplay of its diverse functional groups. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this molecule, offering field-proven insights and detailed experimental protocols to empower your research. We will delve into the hard ionization technique of Electron Ionization (EI) for structural elucidation through fragmentation analysis, and compare it with the softer ionization methods of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), which are pivotal for determining molecular weight with minimal fragmentation.

The Subject Molecule: A Multifaceted Analytical Target

This compound (C₇H₅BrFNO₃, Molecular Weight: 250.02 g/mol ) is a solid, small aromatic molecule. Its structure incorporates several functional groups that dictate its behavior in a mass spectrometer:

  • Aromatic Ring: Provides a stable backbone, but is susceptible to characteristic fragmentation patterns.

  • Bromo and Fluoro Substituents: The isotopic pattern of bromine is a key diagnostic tool. Halogens can be lost as radicals or neutral hydrogen halides.

  • Methoxy Group: Can undergo cleavage to lose a methyl radical or a neutral formaldehyde molecule.

  • Nitro Group: A strong electron-withdrawing group that significantly influences fragmentation, often leading to the loss of NO, NO₂, or O.

The choice of ionization technique is paramount in determining the type of information we can extract, be it the intact molecular weight or a detailed fragmentation map for structural confirmation.

Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization method is the most critical decision in the mass spectrometric analysis of a small molecule like this compound. The primary trade-off lies between obtaining molecular weight information and generating fragment ions for structural elucidation.

Ionization TechniquePrincipleSuitability for Target MoleculeExpected Primary IonFragmentation
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[1]Excellent for structural elucidation due to predictable fragmentation patterns of the aromatic ring and substituents.Molecular Ion (M•⁺)Extensive and informative.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the vaporized analyte.[2]Well-suited for this thermally stable, relatively nonpolar molecule. Provides clear molecular weight information.Protonated Molecule ([M+H]⁺)Minimal, "soft" ionization.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets, from which ions are desorbed.[3]Less ideal for this neutral, non-basic molecule. Ionization would likely rely on adduct formation (e.g., with Na⁺ or NH₄⁺).Adduct Ion (e.g., [M+Na]⁺)Very minimal, softest ionization.

In-Depth Analysis I: Electron Ionization (EI) for Structural Elucidation

EI is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to reproducible fragmentation patterns that serve as a molecular fingerprint.[1] This is invaluable for confirming the structure of this compound.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion (m/z 250/252, due to the bromine isotopes ⁷⁹Br and ⁸¹Br) is predicted to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.

Diagram of Predicted EI Fragmentation Pathway

G M [M]•+ m/z 250/252 F1 [M-CH3]•+ m/z 235/237 M->F1 - •CH3 F2 [M-NO]•+ m/z 220/222 M->F2 - •NO F3 [M-NO2]•+ m/z 204/206 M->F3 - •NO2 F4 [M-Br]•+ m/z 171 M->F4 - •Br F1_1 [M-CH3-CO]•+ m/z 207/209 F1->F1_1 - CO F3_1 [M-NO2-CO]•+ m/z 176/178 F3->F3_1 - CO

Caption: Predicted EI fragmentation of this compound.

Key Predicted Fragments and Their Significance
m/z (for ⁷⁹Br)Proposed FragmentNeutral LossRationale
250/252 [C₇H₅⁷⁹/⁸¹BrFNO₃]•⁺ (Molecular Ion) -The presence of a doublet with a ~1:1 intensity ratio is a definitive indicator of a single bromine atom.
235/237 [C₆H₂⁷⁹/⁸¹BrFNO₃]•⁺•CH₃ (15 u)Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisoles.
220/222 [C₇H₅⁷⁹/⁸¹BrFNO₂]•⁺•NO (30 u)A characteristic loss from aromatic nitro compounds.
204/206 [C₇H₅⁷⁹/⁸¹BrFO]•⁺•NO₂ (46 u)Another very common fragmentation for nitroaromatics, often a prominent peak.
171 [C₇H₅FNO₃]⁺•Br (79/81 u)Cleavage of the C-Br bond, resulting in a bromine radical loss.
207/209 [C₅H₂⁷⁹/⁸¹BrFO]•⁺•CH₃ then CO (28 u)Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.
176/178 [C₆H₅⁷⁹/⁸¹BrF]•⁺•NO₂ then CO (28 u)Loss of CO from the [M-NO₂]⁺ fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

GC is the ideal separation technique to couple with EI for a volatile, thermally stable compound like this.

  • Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C. Use a deactivated liner.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes.

This protocol ensures good chromatographic separation from any potential impurities and provides the standard conditions for generating a reproducible EI mass spectrum that can be compared against spectral libraries.

In-Depth Analysis II: APCI and ESI for Molecular Weight Determination

For applications where confirming the molecular weight is the primary objective, such as in high-throughput screening or reaction monitoring, softer ionization techniques are preferable.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is an excellent choice for this molecule as it is well-suited for relatively nonpolar, thermally stable compounds.[2][4] The ionization process is gentle, typically resulting in the protonated molecule with minimal fragmentation.

  • Expected Ion: [M+H]⁺ at m/z 251/253.

  • Rationale: In the presence of a protic solvent (like methanol or water), the reagent gas ions will efficiently protonate the analyte.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with APCI
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound (e.g., 50% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ion Source: APCI in positive ion mode.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 400 °C.

    • Sheath Gas and Aux Gas: Nitrogen at optimized flow rates.

    • Capillary Temperature: 275 °C.

    • Mass Range: Scan from m/z 100 to 350.

Diagram of a Typical LC-APCI-MS Workflow

G cluster_0 LC System cluster_1 APCI Source Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column LC Column Injector->Column Nebulizer Heated Nebulizer Column->Nebulizer Eluent Corona Corona Needle Nebulizer->Corona IonTransfer Ion Transfer Tube Corona->IonTransfer MassSpec Mass Analyzer & Detector IonTransfer->MassSpec Ions

Caption: Workflow for LC-APCI-MS analysis.

Electrospray Ionization (ESI)

ESI is generally less effective for neutral, non-basic small molecules.[3] Ionization of this compound via ESI would likely depend on the formation of adducts with cations present in the mobile phase.

  • Expected Ions: [M+Na]⁺ (m/z 273/275) or [M+NH₄]⁺ (m/z 268/270). The protonated molecule [M+H]⁺ is less likely to form in high abundance.

  • Rationale: The molecule lacks a basic site for efficient protonation. Adduct formation with ubiquitous sodium ions or intentionally added ammonium formate is the most probable ionization mechanism.

Experimental Protocol: Direct Infusion ESI-MS

For rapid molecular weight confirmation without chromatography, direct infusion is a viable approach.

  • Sample Preparation: Prepare a 1-5 µg/mL solution of the compound in methanol containing 1 mM sodium acetate or ammonium formate to promote adduct formation.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Conditions:

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas: Nitrogen at a flow rate and temperature optimized for desolvation (e.g., 5 L/min at 300 °C).

    • Nebulizer Pressure: Optimized for a stable spray (e.g., 10-20 psi).

    • Mass Range: Scan from m/z 100 to 350.

Conclusion and Recommendations

The choice of mass spectrometry technique for the analysis of this compound should be guided by the analytical objective.

  • For Unambiguous Structural Confirmation: GC-MS with Electron Ionization is the superior choice. The rich fragmentation pattern, including the characteristic bromine isotope signature and losses of methyl, nitro, and carbonyl groups, provides a wealth of structural information.

  • For Rapid Molecular Weight Determination: LC-MS with Atmospheric Pressure Chemical Ionization is the recommended approach. It is robust, reliable for this type of molecule, and will provide a clear signal for the protonated molecular ion with minimal interference from fragmentation.

  • Alternative for Molecular Weight Confirmation: Direct infusion Electrospray Ionization can be used, but requires careful optimization of the mobile phase to promote adduct formation for efficient ionization.

By understanding the principles behind each technique and applying the detailed protocols provided, researchers can confidently and accurately characterize this and other similarly complex substituted aromatic compounds, ensuring the integrity and progression of their scientific endeavors.

References

A Comparative Guide to the FT-IR Spectrum of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FT-IR) spectrum for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative analysis with structurally related compounds. By understanding the vibrational contributions of each functional group, researchers can more accurately identify and characterize complex substituted aromatic molecules.

While an experimental spectrum for this compound is not publicly available, this guide provides a robust predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach offers a valuable framework for interpreting the spectrum of this and other polysubstituted benzene derivatives.

The Power of FT-IR in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, absorb light at characteristic wavenumbers (cm⁻¹), creating a unique spectral fingerprint. For a complex molecule like this compound, with multiple substituents on an aromatic ring, the FT-IR spectrum is a composite of the vibrational modes of each functional group and their interactions.

Predicted FT-IR Spectrum of this compound

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum. A predictive analysis of these bands is presented below.

Key Functional Groups and Their Expected Vibrational Frequencies:
  • Aromatic Ring (C=C and C-H vibrations): Aromatic compounds exhibit characteristic C-H stretching vibrations in the range of 3100-3000 cm⁻¹.[3][4] Additionally, C=C stretching vibrations within the ring typically appear as a series of bands between 1600-1450 cm⁻¹.[4][5][6] The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which are expected in the 900-675 cm⁻¹ region.[3][4]

  • Nitro Group (-NO₂): Aromatic nitro compounds display two strong, characteristic stretching vibrations. The asymmetric stretch is typically found between 1550-1475 cm⁻¹, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range.[7]

  • Methoxy Group (-OCH₃): The methoxy group introduces a C-O stretching vibration. In anisole (methoxybenzene) and its derivatives, this results in two distinct peaks: an asymmetrical C-O-C stretch around 1250 cm⁻¹ and a symmetrical stretch near 1040 cm⁻¹.[8] The C-H bonds of the methyl group will also show stretching vibrations in the 3000-2850 cm⁻¹ region.[9]

  • Carbon-Fluorine Bond (C-F): The C-F stretching vibration is known to produce a strong absorption band, typically in the range of 1400-1000 cm⁻¹. The exact position can vary depending on the molecular environment.

  • Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[3]

Comparative Spectral Analysis

To refine our predictions for this compound, we can compare it with the known FT-IR spectra of structurally similar compounds. This comparative approach allows for a more nuanced understanding of how the combination of functional groups influences the final spectrum.

Reference Compounds for Comparison:
  • 1-Bromo-4-fluoro-2-nitrobenzene: This compound shares the bromo, fluoro, and nitro substituents on the benzene ring. Its spectrum provides a baseline for the vibrational modes of these groups in a similar electronic environment.

  • Anisole (Methoxybenzene): As the simplest aromatic ether, anisole's spectrum clearly shows the characteristic C-O and methoxy C-H stretching and bending vibrations.[8][10]

The following table summarizes the predicted and comparative spectral data:

Vibrational ModePredicted Range for this compound (cm⁻¹)Observed Peaks in 1-Bromo-4-fluoro-2-nitrobenzene (cm⁻¹)Observed Peaks in Anisole (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 30003003
Methoxy C-H Stretch2960 - 2840N/A2955
Aromatic C=C Stretch1600 - 14501610, 1580, 14801600, 1500
Asymmetric -NO₂ Stretch1550 - 1475~1530N/A
Symmetric -NO₂ Stretch1360 - 1290~1350N/A
Asymmetric C-O-C Stretch~1250N/A1249
Symmetric C-O-C Stretch~1040N/A1040
C-F Stretch1400 - 1000Present in this regionN/A
Aromatic C-H Out-of-Plane Bend900 - 675Present in this regionPresent in this region
C-Br Stretch690 - 515Present in this regionN/A

Note: The exact peak positions for 1-Bromo-4-fluoro-2-nitrobenzene are based on typical values for similar structures, as a publicly available, fully assigned spectrum was not located.

This comparative analysis suggests that the spectrum of this compound will be complex, with the strong absorptions of the nitro and methoxy groups being particularly prominent. The presence of multiple electron-withdrawing and donating groups will also influence the electronic distribution within the aromatic ring, potentially causing slight shifts in the C=C stretching frequencies compared to simpler benzene derivatives.

Visualizing the Structure-Spectrum Relationship

To illustrate the connection between the molecular structure and the expected FT-IR peaks, the following diagram outlines the key functional groups and their corresponding vibrational regions.

FT_IR_Prediction cluster_molecule This compound cluster_groups Functional Groups cluster_peaks Predicted IR Absorption Regions (cm⁻¹) Molecule C₆H₂(Br)(F)(OCH₃)(NO₂) Aromatic Aromatic Ring Molecule->Aromatic Nitro Nitro (-NO₂) Molecule->Nitro Methoxy Methoxy (-OCH₃) Molecule->Methoxy Halogens Halogens (C-F, C-Br) Molecule->Halogens Aromatic_Peaks C-H: 3100-3000 C=C: 1600-1450 Aromatic->Aromatic_Peaks Nitro_Peaks Asym: 1550-1475 Sym: 1360-1290 Nitro->Nitro_Peaks Methoxy_Peaks C-O: ~1250 & ~1040 C-H: 2960-2840 Methoxy->Methoxy_Peaks Halogen_Peaks C-F: 1400-1000 C-Br: 690-515 Halogens->Halogen_Peaks

Caption: Predicted FT-IR absorption regions for the functional groups of this compound.

Experimental Protocol for FT-IR Analysis

For researchers wishing to acquire an experimental spectrum of a solid sample such as this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended for its simplicity and minimal sample preparation.

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

    • The background scan is typically an average of 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

    • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same scan parameters as the background (e.g., number of scans, resolution).

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing as required.

    • Label the significant peaks and compare them to the predicted values and reference spectra.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder from the ATR crystal using a soft brush or lint-free wipe.

    • Clean the crystal thoroughly with an appropriate solvent as described in step 1 to prepare for the next sample.

This comprehensive guide provides a predictive and comparative framework for understanding the FT-IR spectrum of this compound. By combining theoretical principles with data from analogous compounds, researchers can confidently approach the characterization of this and other complex aromatic molecules.

References

A Comparative Guide to the Reactivity of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of tools available to the modern chemist, nucleophilic aromatic substitution (SNAr) stands out for its robustness and predictability in constructing complex aryl derivatives. This guide provides an in-depth analysis of the reactivity of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, a polysubstituted aromatic building block, in the context of SNAr reactions. We will dissect the electronic and steric factors governing its reactivity, compare it with analogous compounds, and provide actionable experimental protocols for its effective utilization.

The Architecture of Reactivity: Understanding Substituent Effects

The reactivity of an aromatic ring in SNAr reactions is dictated by the electronic properties of its substituents. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The rate of these reactions is significantly influenced by the nature of the substituents on the aromatic ring, the leaving group, and the incoming nucleophile.[4]

In the case of this compound, the substituents collectively create a unique reactivity profile:

  • Activating Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack.[1][2][5] Its presence, particularly ortho or para to a leaving group, stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[2][5][6]

  • Leaving Groups: This molecule possesses two potential leaving groups: a bromine atom at the C1 position and a fluorine atom at the C4 position. In the context of SNAr reactions, the typical order of leaving group ability is F > Cl ≈ Br > I.[7][8] This is contrary to the trend observed in SN2 reactions and is attributed to the fact that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[7][9][10] The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to nucleophilic attack.

  • Modulating Group: The methoxy group (-OCH₃) at the C2 position is an electron-donating group through resonance and electron-withdrawing through induction. Its overall effect on the reactivity at different positions of the ring is more nuanced and will be discussed in the comparative analysis.

The SNAr Mechanism in Action

The generally accepted mechanism for the SNAr reaction of this compound is depicted below. The reaction proceeds via the formation of a Meisenheimer complex, which is the rate-determining step.[9][10][11]

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Add_Nucleophile Add Nucleophile Setup->Add_Nucleophile Add_Base Add Base (if needed) Add_Nucleophile->Add_Base React_Monitor React & Monitor (TLC) Add_Base->React_Monitor Workup Quench & Extract React_Monitor->Workup Purify Dry & Purify Workup->Purify Product Characterize Product Purify->Product

References

X-ray crystallography of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Structural Elucidation of Halogenated Nitroaromatics: A Comparative Analysis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Derivatives

Abstract

This guide provides a comprehensive technical comparison of the X-ray crystallographic analysis of this compound, a key intermediate in pharmaceutical synthesis, and its structural analogues. While a definitive crystal structure for this specific molecule is not yet publicly deposited, this document, drawing upon extensive field expertise and data from closely related compounds, outlines the complete experimental workflow from synthesis to structural refinement. We present a comparative analysis using the known crystal structure of 1-bromo-2,4-dinitrobenzene as a foundational reference. The guide delves into the anticipated intermolecular interactions—including halogen bonding, C-H···O hydrogen bonds, and π-π stacking—that dictate the crystal packing. By explaining the causality behind experimental choices and comparing expected outcomes with established data, this guide serves as an essential resource for researchers in crystallography, medicinal chemistry, and materials science, enabling them to anticipate structural features and optimize their own experimental designs.

Introduction: The Structural Significance of Substituted Nitrobenzenes

Halogenated and nitro-substituted benzene derivatives are cornerstone building blocks in modern drug discovery and materials science. The specific arrangement of these functional groups imparts unique electronic and steric properties, profoundly influencing molecular conformation and intermolecular interactions. These interactions, in turn, govern critical solid-state properties such as solubility, stability, and bioavailability. This compound (BFMNB) is a compound of interest, combining a rich array of functional groups capable of forming diverse non-covalent interactions.

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule. It provides precise data on bond lengths, bond angles, and, most critically, the packing of molecules within a crystal lattice. This information is invaluable for rational drug design, polymorphism screening, and understanding structure-property relationships. This guide will therefore use the established principles of crystallography and data from near analogues to build a predictive and comparative structural model for BFMNB.

Methodology: A Self-Validating Workflow

The protocol described below is designed to be a self-validating system. Each step includes rationale and checkpoints to ensure the production of high-quality single crystals suitable for diffraction, which is the ultimate validation of the preceding steps.

Synthesis of this compound

The synthesis of BFMNB can be approached via electrophilic nitration of a suitable precursor. The choice of starting material is critical; 1-bromo-4-fluoro-2-methoxybenzene is an ideal candidate.

Protocol:

  • Precursor Preparation: Begin with commercially available 4-bromo-1-fluoro-2-methoxybenzene. Confirm its purity (>98%) via NMR spectroscopy.

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂), cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

  • Substrate Addition: Slowly dissolve 1.0 g of 1-bromo-4-fluoro-2-methoxybenzene in the cooled acid. The methoxy group is a strong activating group, and the bromine is an ortho-, para-director, guiding the nitration. The existing substituents sterically hinder the C6 position, favoring nitration at C5.

  • Nitration: Prepare a nitrating mixture by adding 0.5 mL of concentrated nitric acid (HNO₃) to 2 mL of H₂SO₄, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction & Quenching: Allow the reaction to stir at 0-5 °C for 2 hours. Monitor progress with Thin Layer Chromatography (TLC). Upon completion, slowly pour the reaction mixture over 50 g of crushed ice to precipitate the product.

  • Purification: Collect the crude solid product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure this compound. The yield is expected to be in the range of 80-90%.

Crystallization Strategies

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. For compounds like BFMNB, which are typically solid at room temperature and soluble in common organic solvents, several techniques should be systematically explored.

  • Slow Evaporation (Primary Method): Dissolve the purified product in a suitable solvent system (e.g., a 1:1 mixture of dichloromethane and hexane) to near saturation. The solution should be filtered through a syringe filter into a clean vial, which is then loosely covered to allow the solvent to evaporate over several days at room temperature. The rationale here is that the gradual increase in concentration allows for slow, ordered nucleation and growth, minimizing defects.

  • Vapor Diffusion (Alternative Method): This technique is useful if rapid precipitation occurs with slow evaporation. A concentrated solution of the compound in a low-boiling-point solvent (e.g., acetone) is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a higher-boiling-point anti-solvent in which the compound is poorly soluble (e.g., heptane). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of liquid nitrogen. This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher-resolution data.

  • Data Collection: Data is collected on a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. A full sphere of data is collected using a series of omega (ω) and phi (φ) scans.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., using SHELXT) and refined against F² using full-matrix least-squares (e.g., with SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The experimental workflow is summarized in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xray X-ray Diffraction & Analysis s1 1. Precursor: 4-Bromo-1-fluoro-2-methoxybenzene s2 2. Nitration: HNO3 / H2SO4 @ 0°C s1->s2 s3 3. Quenching & Precipitation s2->s3 s4 4. Recrystallization (Ethanol) s3->s4 c1 5. Dissolution in DCM/Hexane s4->c1 c2 6. Slow Evaporation (or Vapor Diffusion) c1->c2 c3 7. Harvest High-Quality Single Crystals c2->c3 x1 8. Crystal Mounting & Cryo-cooling (100 K) c3->x1 x2 9. Data Collection (Diffractometer) x1->x2 x3 10. Structure Solution (e.g., SHELXT) x2->x3 x4 11. Structure Refinement (e.g., SHELXL) x3->x4 x5 12. Final Structural Model & CIF x4->x5

Fig. 1: Complete experimental workflow from synthesis to final crystallographic analysis.

Results: A Comparative Structural Analysis

To provide a robust comparison, we will use the experimentally determined crystal structure of 1-bromo-2,4-dinitrobenzene as our reference point[1]. This molecule shares the key bromo and nitro substituents, providing a solid foundation for predicting the influence of the additional fluoro and methoxy groups in our target molecule, BFMNB.

Crystallographic Data Comparison

The table below compares the known crystallographic data for the reference compound with the predicted parameters for our target molecule, BFMNB. The predictions for BFMNB are based on typical values for organic molecules of similar size and composition.

Parameter1-Bromo-2,4-dinitrobenzene (Reference)[1]This compound (Predicted)
Chemical Formula C₆H₃BrN₂O₄C₇H₅BrFNO₃
Formula Weight 247.00250.02
Crystal System MonoclinicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁/c or Pca2₁
a (Å) 13.682(3)~14-16 Å
b (Å) 4.021(1)~4-6 Å
c (Å) 15.688(3)~16-18 Å
β (°) 109.84(3)~110-115° (if monoclinic)
Volume (ų) 811.9(3)~900-1100 ų
Z 44
Calculated Density (g/cm³) 2.020~1.8-2.0 g/cm³
R-factor (R1) 0.043< 0.05 (Target for good refinement)
Analysis of Intermolecular Interactions

The true power of crystallography lies in revealing the subtle non-covalent interactions that govern crystal packing.

Reference Structure (1-Bromo-2,4-dinitrobenzene): The packing in this structure is dominated by weak C-H···O hydrogen bonds between the aromatic hydrogens and the oxygen atoms of the nitro groups of adjacent molecules. The nitro groups themselves are slightly twisted out of the plane of the benzene ring. There are no classic halogen bonds (Br···O or Br···N) observed in this structure, with the bromine atom primarily participating in van der Waals interactions.

Predicted Structure (this compound): The introduction of the fluoro and methoxy groups is expected to significantly alter the packing arrangement by introducing new, and potentially stronger, intermolecular interactions.

  • Halogen Bonding: The bromine atom in BFMNB is ortho to a methoxy group and meta to a nitro group. This electronic environment makes the bromine atom a potential halogen bond donor. We predict the formation of Br···O interactions with the nitro group of a neighboring molecule. This is a directional interaction that can act as a powerful synthon for crystal engineering.

  • Hydrogen Bonding: While lacking classical hydrogen bond donors, the molecule is rich in acceptors (O atoms of nitro and methoxy, F atom). Weak C-H···O and C-H···F hydrogen bonds are highly probable. The methyl hydrogens of the methoxy group are particularly likely to engage in C-H···O interactions with the nitro groups, forming chains or dimeric motifs.

  • π-π Stacking: The electron-deficient nitro-substituted ring may engage in offset π-π stacking interactions with neighboring rings, contributing to the overall stability of the crystal lattice. The insertion of the methoxy group may modulate the stacking distance and geometry compared to the reference compound.

The interplay of these predicted interactions is visualized below.

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A Br---[Ring A]---NO₂ B O₂N---[Ring B]---Br A->B  Halogen Bond (Br···O)   C H₃CO---[Ring C]---H B->C  Hydrogen Bond (C-H···O)  

Fig. 2: Schematic of predicted key intermolecular interactions in the BFMNB crystal lattice.

Comparison with Alternative Techniques

While X-ray crystallography provides the ultimate structural detail, it is important to compare it with other common analytical techniques.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the covalent structure and purity of the synthesized molecule in solution. However, NMR provides no information about the solid-state conformation or the intermolecular packing arrangement.

  • FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of functional groups (e.g., C-O stretch of the ether, N-O stretches of the nitro group). While some solid-state effects can be observed (peak shifts or splitting), it cannot provide the detailed 3D structural information that crystallography offers.

The key advantage of X-ray crystallography is its ability to unambiguously resolve the complete 3D structure, including the precise nature of the non-covalent interactions that are invisible to other techniques.

Conclusion

This guide has detailed a robust and scientifically grounded methodology for the synthesis, crystallization, and prospective X-ray crystallographic analysis of this compound. By leveraging the known crystal structure of a close analogue, 1-bromo-2,4-dinitrobenzene, we have provided a predictive comparison of its crystallographic parameters and intermolecular interactions. We anticipate that the crystal packing of BFMNB will be driven by a combination of halogen bonding (Br···O), weak C-H···O/F hydrogen bonds, and potential π-π stacking. This detailed, predictive approach underscores the power of crystallographic knowledge in guiding synthetic chemistry and materials design. The protocols and analyses presented here offer a clear and authoritative pathway for researchers seeking to elucidate the structures of this important class of compounds.

References

A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Polysubstituted nitrobenzenes, in particular, serve as versatile intermediates, paving the way for a diverse array of molecular architectures. This guide provides an in-depth technical analysis of the synthesis and spectroscopic validation of a key building block, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene . As Senior Application Scientists, we present not just a protocol, but a comparative framework rooted in mechanistic understanding and validated by empirical data, designed to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound (CAS No. 935288-20-3) is a highly functionalized aromatic compound of significant interest in drug discovery and organic synthesis.[1] The presence of four distinct substituents—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—on the benzene ring offers multiple points for further chemical modification. This strategic arrangement of electron-withdrawing and electron-donating groups makes it a valuable precursor for the synthesis of complex pharmaceutical and agrochemical agents. The precise validation of its molecular structure through spectroscopic methods is therefore paramount to ensure the integrity of subsequent synthetic transformations.

Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and widely applicable method for the synthesis of this compound is through the electrophilic aromatic substitution (EAS) of 1-Bromo-4-fluoro-2-methoxybenzene. This reaction, a cornerstone of organic chemistry, involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent.[2]

Mechanistic Rationale

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The bromine (-Br) and fluorine (-F) atoms are deactivating yet also ortho, para-directing. In this specific substrate, the directing effects of the methoxy and halogen substituents converge, leading to a high degree of regioselectivity. The incoming electrophile, the nitronium ion (NO₂⁺), is preferentially directed to the position ortho to the strongly activating methoxy group and meta to the deactivating halogens.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="1-Bromo-4-fluoro-2-methoxybenzene"]; Nitrating_Agent [label="HNO₃ / H₂SO₄", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound"]; Workup [label="Aqueous Workup &\nPurification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Nitrating_Agent [label="Electrophilic Aromatic Substitution"]; Nitrating_Agent -> Product; Product -> Workup; }

Figure 1: Synthetic workflow for the nitration of 1-Bromo-4-fluoro-2-methoxybenzene.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the nitration of substituted benzenes.[3][4]

Materials:

  • 1-Bromo-4-fluoro-2-methoxybenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 1-Bromo-4-fluoro-2-methoxybenzene to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Spectroscopic Validation: A Multi-faceted Approach

The unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a robust validation system.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the aromatic protons and the methoxy protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H7.5 - 8.5Doublet~2-3 Hz (meta coupling)
Aromatic H7.0 - 8.0Doublet~8-10 Hz (ortho coupling)
Methoxy (-OCH₃)3.9 - 4.1SingletN/A

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific spectrometer frequency. The predicted values are based on typical ranges for similar structures.[5][6]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbon Expected Chemical Shift (δ, ppm)
C-NO₂140 - 150
C-Br110 - 120
C-F155 - 165 (d, ¹JC-F ≈ 240-260 Hz)
C-OCH₃150 - 160
C-H115 - 130
C-H105 - 115
-OCH₃55 - 65

Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.[7][8]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitro group, the aromatic ring, and the C-O and C-X bonds.

Functional Group Expected Absorption Range (cm⁻¹)
N-O Asymmetric Stretch1500 - 1560
N-O Symmetric Stretch1335 - 1385
C=C Aromatic Stretch1450 - 1600
C-O Ether Stretch1000 - 1300
C-F Stretch1000 - 1400
C-Br Stretch500 - 600

Note: These are typical ranges and the exact peak positions can vary.[1][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (250.02 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[10]

Comparative Analysis: Alternative Synthetic Routes

Multi-step Synthesis from a Different Precursor

An alternative route could involve a multi-step synthesis starting from a more accessible precursor, such as 4-bromo-2-fluorophenol. This pathway would involve methylation of the phenol, followed by nitration.

graph Alternative_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="4-Bromo-2-fluorophenol"]; Methylation [label="Methylation\n(e.g., CH₃I, K₂CO₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Bromo-2-fluoro-1-methoxybenzene"]; Nitration [label="Nitration\n(HNO₃ / H₂SO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound"];

Start -> Methylation; Methylation -> Intermediate; Intermediate -> Nitration; Nitration -> Product; }

Figure 2: An alternative multi-step synthetic pathway.

Comparison of Synthetic Routes:

Parameter Direct Nitration Multi-step Synthesis
Starting Material 1-Bromo-4-fluoro-2-methoxybenzene4-Bromo-2-fluorophenol
Number of Steps 12
Overall Yield Potentially higherPotentially lower due to multiple steps
Atom Economy HigherLower
Advantages More direct, fewer stepsStarts from a potentially more available precursor
Disadvantages Requires specific starting materialMore steps, potential for lower overall yield

Conclusion

The synthesis of this compound via electrophilic nitration of 1-Bromo-4-fluoro-2-methoxybenzene is a reliable and efficient method. The identity and purity of the product can be unequivocally confirmed through a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide provides the necessary experimental and spectroscopic framework to support researchers in the synthesis and validation of this important chemical building block, thereby facilitating advancements in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Alternatives for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Polysubstituted Aromatic Building Block

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3) is a highly valuable building block due to its differentiated reactivity. The molecule possesses two key reaction sites: a fluorine atom activated for Nucleophilic Aromatic Substitution (SNAr) and a bromine atom primed for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group, positioned para to the fluorine and ortho to the bromine, is the critical activating feature that dictates the reactivity of both sites.

This guide provides an in-depth comparison of viable alternatives to this reagent. The discussion is structured around the two primary modes of reactivity, offering field-proven insights and experimental data to inform reagent selection for researchers, chemists, and drug development professionals. We will explore the causal factors behind experimental choices, focusing on how modifying the halogen atoms can fine-tune reaction outcomes, cost, and efficiency.

Core Reactivity Analysis: SNAr vs. Cross-Coupling

The synthetic utility of this compound stems from the orthogonal reactivity of its two halogen substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is the preferred site for SNAr. This is because the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2] Fluorine's high electronegativity (3.98 vs. Bromine's 2.96) strongly polarizes the C-F bond, making the attached carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3] The stabilization of the intermediate is paramount, and the leaving group's ability to depart is part of a fast, subsequent step.[4][5] Therefore, the reactivity order for halogens in SNAr is counterintuitive to SN2 reactions and follows F > Cl > Br > I.[5][6]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is the handle for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[7] In these reactions, the key initial step is the oxidative addition of the aryl halide to a low-valent palladium catalyst.[8] This step involves the cleavage of the carbon-halogen bond. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making the C-Br bond significantly easier to break than the C-F bond under these conditions. Thus, the reactivity order for cross-coupling is the reverse of SNAr: I > Br > OTf > Cl >> F.[9]

This dichotomy in reactivity allows for a sequential reaction strategy, which is a primary driver for this reagent's use. However, factors such as cost, byproduct formation, or the need for different reactivity profiles often necessitate the consideration of alternatives.

Strategic Alternatives and Comparative Analysis

The most logical alternatives involve modifying the halogen atoms at the 1- and 4-positions to modulate reactivity and cost. We will consider the chloro- and iodo-analogs.

Alternative 1: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

This reagent maintains the highly reactive fluorine for SNAr while replacing bromine with chlorine, a less reactive handle for cross-coupling.

Alternative 2: 1-Iodo-4-fluoro-2-methoxy-5-nitrobenzene

This alternative enhances cross-coupling reactivity at the expense of increased cost and molecular weight, while still preserving the SNAr-active fluorine.

Alternative 3: 1,4-Difluoro-2-methoxy-5-nitrobenzene

This symmetrical alternative is primarily useful for SNAr reactions, where either fluorine can be displaced. It is not suitable for selective cross-coupling.

The following diagram illustrates the decision-making process when selecting a reagent based on the desired primary transformation.

Reagent Selection Workflow start Define Primary Transformation snar Primary Goal: SNAr start->snar e.g., Amination, Etherification coupling Primary Goal: Cross-Coupling start->coupling e.g., Suzuki, Buchwald-Hartwig reagent_f_br 1-Bromo-4-fluoro-... snar->reagent_f_br Good Reactivity & Orthogonal Handle reagent_f_cl 1-Chloro-4-fluoro-... snar->reagent_f_cl Lower Cost Alternative to Bromo reagent_f_f 1,4-Difluoro-... snar->reagent_f_f Highest Reactivity/ Symmetrical Product reagent_i_f 1-Iodo-4-fluoro-... coupling->reagent_i_f Highest Reactivity/ Mildest Conditions reagent_br_f 1-Bromo-4-fluoro-... coupling->reagent_br_f Balanced Reactivity & Cost reagent_cl_f 1-Chloro-4-fluoro-... coupling->reagent_cl_f Lowest Cost/ Harsher Conditions

Caption: Workflow for selecting the optimal reagent based on the primary synthetic goal.

Performance Data Summary

The following table summarizes the key performance characteristics of this compound and its halogenated alternatives. Cost is estimated based on typical catalog prices from major suppliers and can fluctuate.[10]

ReagentPrimary Use CaseSNAr Reactivity (at F)Cross-Coupling Reactivity (at X)Relative Cost (per mole)Key Advantage
This compound Balanced / Sequential High Good Baseline (1x) Versatile, well-established reactivity.
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzeneSNAr / Cost-savingHighModerate (requires harsher cond.)~0.7xLower cost, good for prioritizing SNAr.
1-Iodo-4-fluoro-2-methoxy-5-nitrobenzeneCross-CouplingHighExcellent ~3-5xEnables milder coupling conditions, higher yields.
1,4-Difluoro-2-methoxy-5-nitrobenzeneSNAr onlyHighest N/A~0.9xHighly reactive for SNAr, symmetrical.

Experimental Protocols & Comparative Insights

To illustrate the practical differences, we provide detailed protocols for two common transformations.

Experiment 1: Nucleophilic Aromatic Substitution with Morpholine

This experiment compares the reactivity of the Bromo- (standard) vs. Chloro- (alternative) starting materials in a typical SNAr reaction. The fluorine atom is the site of substitution.

Caption: General scheme for the SNAr reaction with morpholine.

Detailed Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (5.0 mmol, 1.0 equiv.), potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.), and dimethyl sulfoxide (DMSO, 20 mL).

  • Add morpholine (0.52 mL, 6.0 mmol, 1.2 equiv.) to the stirring suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC (3:1 Hexanes:Ethyl Acetate). The C-F bond activation is driven by the thermal energy and the polar aprotic solvent, which effectively solvates the potassium cation without hydrogen bonding to the nucleophile.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and pour into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Comparative Results:

Starting MaterialTypical Reaction TimeIsolated YieldAnalysis
This compound 2 hours~95%The reaction proceeds cleanly and efficiently as expected. The high electrophilicity of the C-F bond site ensures rapid substitution.
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene2-3 hours~94%Performance is nearly identical to the bromo-analog. This is because the halogen at the 1-position (Br or Cl) has only a minor electronic influence on the SNAr reactivity at the 4-position (F). This makes the chloro-analog a highly effective, lower-cost substitute for this transformation.
Experiment 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This experiment highlights the significant difference in reactivity between the Bromo- (standard) and Iodo- (alternative) analogs in a palladium-catalyzed C-C bond formation.

Detailed Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), combine the aryl halide (1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K3PO4, 425 mg, 2.0 mmol, 2.0 equiv.). The choice of a moderately strong base like K3PO4 is crucial for activating the boronic acid for transmetalation without causing hydrolysis of the substrate.[11]

  • Add the palladium catalyst, Pd(PPh3)4 (58 mg, 0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and monitor by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with water (10 mL) and ethyl acetate (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Comparative Results:

Starting MaterialCatalyst LoadingTemperatureTypical Reaction TimeIsolated YieldAnalysis
This compound 5 mol%90 °C6-8 hours~85%A standard and effective protocol. The reaction requires significant thermal energy and a relatively high catalyst loading to efficiently achieve oxidative addition of the C-Br bond.
1-Iodo-4-fluoro-2-methoxy-5-nitrobenzene1-2 mol%60-70 °C1-2 hours>95%The weaker C-I bond allows for much milder reaction conditions. Oxidative addition occurs more readily, leading to faster reaction times, lower required temperatures, and reduced catalyst loading. This can be critical for sensitive substrates and can justify the higher reagent cost through improved efficiency and catalyst savings.
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene5 mol% + Ligand>100 °C12-24 hours~50-60%The C-Cl bond is significantly less reactive. Achieving good conversion requires more forcing conditions, higher temperatures, and often the use of specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step. This reagent is a poor choice if cross-coupling is the primary goal.

Conclusion and Authoritative Recommendations

The selection of an appropriate aryl halide from this family is a strategic decision that must be aligned with the primary synthetic objective and economic considerations.

  • For sequential SNAr then cross-coupling: This compound remains the gold standard, offering a well-balanced and predictable reactivity profile for both transformations.

  • When SNAr is the sole or primary objective: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is a highly recommended, cost-effective alternative that provides virtually identical performance to its bromo-counterpart.

  • When cross-coupling is the priority, especially with sensitive substrates: 1-Iodo-4-fluoro-2-methoxy-5-nitrobenzene is the superior choice. The higher initial cost is often offset by milder reaction conditions, reduced catalyst consumption, faster reaction times, and higher yields, leading to a more efficient overall process.

By understanding the mechanistic underpinnings of each reaction type, researchers can move beyond a one-size-fits-all approach and select the optimal building block to accelerate their synthetic campaigns.

References

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